Product packaging for Wedelolactone(Cat. No.:CAS No. 524-12-9)

Wedelolactone

Cat. No.: B1682273
CAS No.: 524-12-9
M. Wt: 314.25 g/mol
InChI Key: XQDCKJKKMFWXGB-UHFFFAOYSA-N
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Description

Overview of Wedelolactone as a Bioactive Coumestan (B1194414)

This compound (WDL) is a natural bioactive compound belonging to the coumestan class of phytochemicals. nih.govlipidmaps.orgciteab.comcenmed.com Coumestans are heterocyclic organic compounds, specifically secondary plant substances, characterized by an oxygen-containing four-ring system that incorporates a coumarin (B35378) unit and a benzofuran (B130515) unit linked by a carbon-carbon bond. nih.govnih.govuni.lunih.govuni.lu The chemical formula for this compound is CHO, and it has a molecular weight of 314.25 g/mol . lipidmaps.orgcenmed.comwikipedia.org

WDL exhibits a broad spectrum of bioactive properties, including anti-inflammatory, hepatoprotective, anticancer, and antioxidant effects. nih.govlipidmaps.orgciteab.comuni.lu It has also demonstrated antimicrobial, antidiabetic, neuroprotective, cardioprotective, and anti-aging activities. nih.govciteab.comuni.lu

Historical Context and Traditional Uses of this compound-Containing Plants in Medicine

This compound was first isolated from Wedelia calendulacea in 1956 and later from Eclipta alba (also known as Eclipta prostrata), commonly referred to as false daisy or Bhringaraj. nih.govlipidmaps.orgciteab.comcenmed.com These plants, primarily Eclipta prostrata, have a long history of use in traditional medicine systems such as Ayurveda and Traditional Chinese Medicine. nih.gov

Traditionally, Eclipta prostrata has been widely utilized for dermatological and trichological health, including promoting hair growth, preventing hair loss, and maintaining hair color. nih.gov It has also been employed in the treatment of various liver disorders such as cirrhosis, infective hepatitis, hepatic enlargement, and jaundice. nih.gov Beyond these applications, this compound-containing plants have been traditionally used for their anti-inflammatory, antimicrobial, and antioxidant properties, as well as for treating fevers, skin diseases, respiratory issues like cough, asthma, and bronchitis, gastrointestinal problems, and snake bites. nih.gov These traditional uses highlight the historical recognition of the plant's diverse therapeutic benefits.

Significance of this compound in Modern Drug Discovery and Development

This compound has gained significant attention in modern pharmacology due to its diverse and potent pharmacological properties, positioning it as a molecule of interest in drug discovery and development. citeab.com Research continues to explore its efficacy, molecular interactions, and potential applications in various therapeutic areas. lipidmaps.org

Detailed research findings illustrate WDL's multifaceted potential:

Anti-inflammatory Activity: WDL has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway and suppress inflammatory cytokines, including IL-1β and IKK. nih.govlipidmaps.org More recently, WDL has been identified as a potent phosphodiesterase-4 (PDE4) inhibitor, demonstrating superior anti-psoriatic efficacy in vivo compared to calcipotriol, by reducing Psoriasis Area and Severity Index scores and normalizing epidermal thickness.

Anticancer Properties: Studies indicate WDL's ability to inhibit the proliferation of various cancer cell lines, including those of breast, liver, and prostate cancers, and to induce caspase-dependent apoptosis. lipidmaps.org

Hepatoprotective Effects: WDL improves hepatic lipid metabolism and has been shown to protect against liver damage by inhibiting topoisomerase activity and suppressing NF-κB activity. lipidmaps.org

Antioxidant Activity: this compound acts as a powerful antioxidant through direct radical-scavenging, which is primarily attributed to its catechol moiety. nih.gov This property allows it to protect cells against oxidative stress-induced damage.

Antidiabetic Potential: WDL demonstrates anti-diabetic activity by inhibiting α-amylase and α-glucosidase. nih.gov In studies, its inhibitory effect on α-glucosidase was comparable to acarbose, while its α-amylase activity was significantly higher.

Table 1: Inhibitory Effects of this compound on Digestive Enzymes

EnzymeThis compound Inhibition Rate (%)Acarbose Inhibition Rate (%)
α-glucosidase80.6580.65
α-amylase93.8342.23
Source: Kumar et al.

Bone Health: WDL has shown promising beneficial effects on osteoclast differentiation and osteoblastogenesis, inhibiting osteoclastic bone resorption and promoting bone formation. nih.gov It has been investigated for treating osteoporosis and particle-induced osteolysis, demonstrating the ability to maintain bone quality and suppress osteoclast numbers.

Antimicrobial Activity: WDL has exhibited excellent activity against certain bacterial strains. nih.gov

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition
Staphylococcus epidermidis15 µg/ml10.3 mm
Salmonella typhimurium25 µg/ml9.2 mm
Source: nih.gov

Other Protective Activities: Further investigations have revealed WDL's neuroprotective, cardioprotective, pulmonary, and dental protective activities. citeab.com

The significance of WDL in modern drug discovery also stems from its ability to modulate key biological pathways, including NF-κB, AMPK, Akt signaling, and RAF-MAPK pathways, which are implicated in various chronic diseases. lipidmaps.org Ongoing research focuses on enhancing its solubility, bioavailability, and pharmacokinetic properties to establish a robust foundation for its clinical applications and to drive its future development in pharmaceuticals, as well as in food and health products. citeab.com Metabolic stability studies have shown favorable results in human liver microsomes.

Table 3: Metabolic Stability of this compound in Liver Microsomes

Microsome TypeHalf-life (t½) (min)Compound Remaining After 60 min (%)
Human (HLM)111.5871.19
Mouse (MLM)12.413.73
Source:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O7 B1682273 Wedelolactone CAS No. 524-12-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8,9-trihydroxy-3-methoxy-[1]benzofuro[3,2-c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O7/c1-21-6-2-10(19)14-12(3-6)23-16(20)13-7-4-8(17)9(18)5-11(7)22-15(13)14/h2-5,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDCKJKKMFWXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200408
Record name Wedelolactone
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Molecular Weight

314.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

524-12-9
Record name Wedelolactone
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Record name Wedelolactone
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Record name Wedelolactone
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Sources and Biosynthesis of Wedelolactone

Biosynthetic Pathways of Wedelolactone in Plants

The biosynthesis of this compound in plants is an intricate process, primarily originating from the phenylpropanoid pathway researchgate.net. Studies, particularly in Eclipta prostrata (L.) L., indicate that the metabolic pathways leading to coumestans like this compound are derived from both the acetate (B1210297) and shikimate pathways flybase.orgfishersci.ca.

Enzymatic Mechanisms and Precursors

The putative biosynthetic pathway of this compound in Eclipta prostrata involves a series of enzymatic steps and several key precursors researchgate.net. The pathway begins with L-phenylalanine, which is converted to p-coumaryl CoA researchgate.net. From p-coumaryl CoA, the pathway branches, leading to the formation of naringenin (B18129) chalcone (B49325) and isoliquiritigenin (B1662430) researchgate.net.

Further transformations involve:

Naringenin chalcone converting to naringenin, which then converts to apigenin (B1666066) researchgate.net.

Isoflavone (B191592) synthase catalyzing the conversion of apigenin into genistein (B1671435) researchgate.net.

Isoliquiritigenin converting to liquiritigenin, which is then converted to daidzein (B1669772), also catalyzed by isoflavone synthase researchgate.net.

Both genistein and daidzein can synthesize 2-hydroxydaidzein, which subsequently converts to coumestrol (B1669458) through a series of steps researchgate.net. Coumestrol serves as a direct precursor for demethylthis compound (B190455), which is then converted into this compound researchgate.net.

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

Compound NameRole in Pathway
L-PhenylalanineInitial Precursor
p-Coumaryl CoAIntermediate
Naringenin ChalconeIntermediate
NaringeninIntermediate
ApigeninIntermediate
IsoliquiritigeninIntermediate
LiquiritigeninIntermediate
GenisteinIntermediate
DaidzeinIntermediate
2-HydroxydaidzeinIntermediate
CoumestrolDirect Precursor to Demethylthis compound
Demethylthis compoundDirect Precursor to this compound

Factors Influencing Biosynthesis and Accumulation

The biosynthesis and accumulation of this compound in plants can be significantly influenced by various environmental and physiological factors. Light quality, particularly red light, has been shown to enhance the accumulation of this compound in callus cultures of Eclipta alba L. wikipedia.org. Similarly, exposure to ultraviolet-B (UV-B) radiation can stimulate this compound biosynthesis and increase its yield fishersci.caciteab.comwikipedia.org. Heavy metals, such as copper sulfate (B86663) (CuSO4), have also been observed to enhance this compound content in Wedelia chinensis wikidata.org.

Synthetic Methodologies for this compound and its Analogues

The chemical synthesis of this compound and its analogues has been a subject of significant research, providing alternative means of production and enabling structural modifications for further investigation frontiersin.orgfishersci.fi.

Sonogashira Coupling Reactions

Sonogashira coupling reactions are a prominent methodology employed in the total synthesis of this compound frontiersin.orgnih.govcenmed.comciteab.comlipidmaps.orgthegoodscentscompany.comthegoodscentscompany.com. This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide citeab.comthegoodscentscompany.com. In the context of this compound synthesis, this reaction has been utilized to couple key intermediates, such as 2-bromo-4,5-dibenzyloxyaniline with substitutedphenylethynyl, or a terminal acetylene (B1199291) with a phenyl iodide nih.govciteab.com. This convergent approach minimizes synthetic steps and allows for the diversification of products citeab.com.

Cross-Coupling Reactions

Beyond Sonogashira coupling, other palladium-catalyzed cross-coupling reactions are integral to this compound synthesis. These include Suzuki-Miyaura coupling and other related reactions that involve various transmetalation reagents such as tin (Sn), magnesium (Mg), zinc (Zn), boron (B), aluminum (Al), zirconium (Zr), and copper (Cu) frontiersin.orgcenmed.comlipidmaps.orgthegoodscentscompany.comfishersci.campbio.com. These methods have been used to construct the complex coumestan (B1194414) scaffold of this compound, often followed by cyclization, deprotection, and other functional group transformations cenmed.comfishersci.ca. For instance, one route incorporated palladium-catalyzed cross-coupling followed by cyclization, deprotection, and methylation to obtain this compound cenmed.com. Another efficient synthetic route involved palladium(II)-catalyzed boronation/coupling reactions and 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ)-involved oxidative deprotection/annulation reactions fishersci.ca.

Derivatization and Structural Modifications for Research

Derivatization and structural modifications of natural products like this compound are crucial for developing novel compounds with specific properties for research purposes wikipedia.orgnih.gov. This approach allows for the creation of diversified analogues and optimization of their physicochemical and pharmacokinetic characteristics, as well as enhancing biological activity and overcoming potential resistance fishersci.ficenmed.comnih.gov. For example, acetylation of both natural and synthetic this compound has been performed for nuclear magnetic resonance (NMR) studies to confirm structural identity citeab.com. The ability to modify the structure of this compound through derivatization reduces reliance on plant sources and is suitable for large-scale production via synthetic routes fishersci.fi.

Pharmacological Activities of Wedelolactone

Antioxidant Activities

Wedelolactone consistently demonstrates potent antioxidant effects, primarily by directly neutralizing reactive oxygen species (ROS) and enhancing the body's endogenous antioxidant defense mechanisms. cabidigitallibrary.orgresearchgate.netplos.org

Reactive Oxygen Species (ROS) Scavenging

This compound has been experimentally shown to directly scavenge various free radicals, including hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), 2,2′-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•⁺), and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•) radicals. researchgate.netarabjchem.org This direct scavenging ability contributes to its protective effects against oxidative stress and cellular damage. For instance, studies have shown that this compound can protect mesenchymal stem cells (MSCs) from hydroxyl radical-induced damage. researchgate.netarabjchem.org

Quantitative evaluations have indicated that this compound is a highly effective ROS scavenger. In a DPPH assay, this compound exhibited an EC₅₀ of 46 µg/mL, making it a stronger scavenger than ascorbic acid (EC₅₀ = 110.77 µg/mL). plos.org Its antioxidant activity was also found to be 1.62 times higher than that of Trolox in a comprehensive evaluation of various radical-scavenging and metal-reducing activities. researchgate.netarabjchem.org

Radical/AssayThis compound IC₅₀ (µg/mL) / koverall (M⁻¹s⁻¹)Reference Compound IC₅₀ (µg/mL) / koverall (M⁻¹s⁻¹)Relative Antioxidant Activity (this compound vs. Reference)Source
•OH ScavengingIC₅₀ value available (specific value not provided in snippet)Trolox IC₅₀ value available (specific value not provided in snippet)Ratio: 0.91 (IC₅₀,Trolox/IC₅₀,this compound) arabjchem.org
•O₂⁻ ScavengingIC₅₀ value available (specific value not provided in snippet)Trolox IC₅₀ value available (specific value not provided in snippet)Ratio: 3.29 (this compound more effective) arabjchem.org
ABTS•⁺ ScavengingIC₅₀ value available (specific value not provided in snippet)Trolox IC₅₀ value available (specific value not provided in snippet)Ratio: 1.02 arabjchem.org
DPPH• ScavengingIC₅₀ value available (specific value not provided in snippet)Trolox IC₅₀ value available (specific value not provided in snippet)Ratio: 1.35 arabjchem.org
DPPH AssayEC₅₀ = 46 µg/mLAscorbic acid EC₅₀ = 110.77 µg/mLStronger scavenger than ascorbic acid plos.org
HOO• Radical Scavenging (Aqueous)koverall = 4.26 × 10⁹ M⁻¹s⁻¹Trolox koverall = 8.96 × 10⁴ M⁻¹s⁻¹Approximately 10⁵-fold more effective than Trolox acs.orgnih.gov

Enhancement of Antioxidant Enzyme Activity

Beyond direct scavenging, this compound also contributes to antioxidant defense by increasing the activity of several endogenous antioxidant enzymes. cabidigitallibrary.orgplos.org For example, studies have shown that this compound can significantly increase the activity of superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) in liver tissues, thereby shielding the liver from ROS attack. cabidigitallibrary.orgplos.orgnih.gov This enhancement of enzymatic activity is a crucial aspect of its protective mechanism against oxidative damage. plos.org

Metal Chelating Properties (e.g., Fe²⁺, Cu²⁺)

This compound exhibits metal-chelating properties, particularly with transition metal ions like Fe²⁺ and Cu²⁺. researchgate.netacs.org This chelation activity is considered a secondary pathway for its antioxidant effects, as it can prevent these metals from catalyzing the formation of harmful free radicals. cabidigitallibrary.orgresearchgate.net Structural analysis suggests that the 3′,4′-catechol moiety within the this compound structure is responsible for its Fe²⁺-chelating capabilities. researchgate.netarabjchem.org The ability to chelate Cu²⁺ ions has also been investigated, with studies examining complexation at various coordination positions. acs.orgresearchgate.net

Mechanism of Radical Scavenging (Single Electron Transfer, Radical Adduct Formation)

The primary mechanism by which this compound scavenges free radicals involves a single electron transfer (SET) pathway, often followed by radical adduct formation (RAF). researchgate.netarabjchem.org This SET → RAF pathway is considered the main antioxidant mechanism of this compound. researchgate.netarabjchem.org The catechol moiety of this compound, rather than its coumestan (B1194414) skeleton, is attributed to both its direct radical-scavenging and Fe²⁺-chelating activities. cabidigitallibrary.orgresearchgate.netarabjchem.org In aqueous environments, the single electron transfer mechanism is particularly efficient for scavenging radicals like the hydroperoxyl radical (HOO•). acs.orgnih.govresearchgate.net

Anticancer and Apoptotic Effects

This compound demonstrates significant anticancer and apoptotic effects across various cancer cell lines, making it a compound of interest in cancer research. oncotarget.comresearchgate.netmuni.cz Its mechanisms of action often involve inhibiting cell proliferation, inducing apoptosis, and modulating key signaling pathways. oncotarget.com

Inhibition of Cancer Cell Proliferation (Breast, Prostate, Pituitary, Myeloma, Ovarian, Liver)

This compound has been shown to inhibit the proliferation of a wide range of cancer cells, including those from breast, prostate, pituitary, myeloma, ovarian, and liver cancers. spandidos-publications.comresearchgate.netoncotarget.comresearchgate.netmuni.czinformaticsjournals.co.iniiarjournals.orgaacrjournals.orgnih.govmdpi.comresearchgate.nettandfonline.comtandfonline.comresearchgate.netcmdm.tw

Breast Cancer: this compound inhibits the growth of breast cancer cells, including androgen receptor-negative MDA-MB-231 cells. spandidos-publications.comresearchgate.netmdpi.com It can also suppress the growth and migration of mammary carcinosarcoma cells. spandidos-publications.com Some studies suggest it can act as a proteasome inhibitor in breast cancer cells, leading to the accumulation of polyubiquitinated proteins and cell cycle regulatory proteins like p21, p27, and p53, thereby contributing to growth arrest and apoptosis. mdpi.com

Prostate Cancer: this compound strongly inhibits the growth and survival of prostate cancer cells, including androgen-dependent and androgen-independent lines, while generally sparing non-cancerous cells. muni.cziiarjournals.orgaacrjournals.orgresearchgate.netnih.gov It achieves this by mechanisms such as downregulating the expression, nuclear accumulation, DNA-binding, and transcriptional activities of the c-Myc oncogene. aacrjournals.orgresearchgate.netnih.gov this compound can also induce caspase-dependent apoptosis in prostate cancer cells by downregulating PKCε activity. spandidos-publications.commedchemexpress.com Furthermore, it has been observed to synergize with enzalutamide, a prostate cancer drug, to inhibit cell viability and induce apoptosis. aacrjournals.orgnih.gov

Pituitary Cancer: Studies have demonstrated that this compound can inhibit the growth of pituitary adenoma cells. spandidos-publications.combrieflands.comresearchgate.netnih.gov

Myeloma: this compound exhibits cytotoxic effects against multiple myeloma cell lines, such as U266 cells. researchgate.netmuni.cztandfonline.com Its anticancer activity in myeloma cells can be attributed to its ability to inhibit the IKK kinase, a key enzyme regulating the NFκB pathway, which is often constitutively active in myeloma. iiarjournals.orgtandfonline.com

Ovarian Cancer: this compound has been found to inhibit the proliferation of ovarian cancer cell lines, such as PA-1 cells. informaticsjournals.co.innih.govresearchgate.net It can enhance the cytotoxic effect of conventional chemotherapeutic agents like cisplatin (B142131) by downregulating NF-κB expression and reducing the expression of drug resistance-related proteins like ETS1 and P-gp. informaticsjournals.co.inresearchgate.nettandfonline.com

Liver Cancer: this compound has shown anti-cancer effects in hepatocellular carcinoma cells (e.g., HepG2 cells), inhibiting their proliferation and inducing apoptosis. oncotarget.communi.cz

Cancer TypeEffect of this compoundKey Mechanisms/TargetsCell Lines/ModelsSource
Breast CancerInhibits proliferation, induces apoptosis, suppresses growth and migration, acts as proteasome inhibitor.Proteasome inhibition, DNA topoisomerase IIα inhibition, modulation of estrogen receptor signaling (at nM doses).MDA-MB-231, MDA-MB-468, T47D, mammary carcinosarcomas spandidos-publications.comresearchgate.netmuni.czmdpi.comresearchgate.net
Prostate CancerStrongly inhibits growth and survival, induces caspase-dependent apoptosis, blocks invasion and colony formation.Downregulation of c-Myc (mRNA, protein, DNA-binding), inhibition of PKCε, synergism with enzalutamide.PC3, androgen-dependent and independent prostate cancer cells, nude mice xenografts spandidos-publications.communi.cziiarjournals.orgaacrjournals.orgresearchgate.netnih.govmedchemexpress.com
Pituitary CancerInhibits growth.Inhibition of NFκB (reported for GH3 cells).GH3 pituitary adenoma cells spandidos-publications.combrieflands.comresearchgate.netnih.gov
MyelomaCytotoxic effect, induces apoptosis.IKK kinase inhibition (NFκB pathway).K562, THP1, U266 oncotarget.comresearchgate.netmuni.cziiarjournals.orgtandfonline.com
Ovarian CancerInhibits proliferation, enhances cisplatin cytotoxicity.Downregulation of NF-κB, reduction of ETS1 and P-gp expression, increased cisplatin accumulation.PA-1, A2780, A2780cisR, A2780ZD0473R informaticsjournals.co.innih.govresearchgate.nettandfonline.com
Liver CancerInhibits proliferation, induces apoptosis.Disruption of PRC2 complex, degradation of PRC2 core components.HepG2 cells oncotarget.communi.cz

Antidiabetic Activities

Hypoglycemic Effects

This compound has demonstrated significant hypoglycemic effects, contributing to the reduction of blood glucose levels. In studies involving streptozotocin-induced type II diabetic rats, treatment with this compound (5, 10, and 20 mg/kg) for 28 days significantly reduced blood glucose levels. For instance, initial blood glucose levels of 280 ± 4.83 mg/dL in diabetic rats were reduced to 165.67 ± 2.57 mg/dL, 134 ± 3.42 mg/dL, and 100 ± 2.87 mg/dL, respectively, by the end of the treatment period. nih.gov This suggests that this compound can improve glucose utilization. nih.govrsc.org Furthermore, it has been shown to decrease glycosylated hemoglobin (HbA1c) and glycated serum proteins, indicating reduced formation of advanced glycation end products (AGEs). cabidigitallibrary.org

Table 1: Effect of this compound on Blood Glucose Levels in STZ-induced Diabetic Rats (Day 28)

Treatment GroupInitial Blood Glucose (mg/dL)Blood Glucose at Day 28 (mg/dL)
Diabetic Control280 ± 4.83410.64 ± 5.34
This compound (5 mg/kg)281.67 ± 3.45165.67 ± 2.57
This compound (10 mg/kg)287.21 ± 4.93134 ± 3.42
This compound (20 mg/kg)288 ± 3.84100 ± 2.87

Inhibition of α-amylase and α-glucosidase

This compound exhibits strong inhibitory effects on key enzymes involved in carbohydrate digestion, namely α-amylase and α-glucosidase. cabidigitallibrary.orgrsc.orgresearchgate.net Research indicates that this compound's inhibitory effect on α-glucosidase is comparable to that of the standard drug acarbose, showing an inhibition of 80.65%. cabidigitallibrary.orgrsc.org More notably, its α-amylase inhibitory activity is significantly higher than acarbose, with this compound achieving 93.83% inhibition compared to acarbose's 42.23%. cabidigitallibrary.orgrsc.org This mechanism contributes to its ability to manage postprandial hyperglycemia. rsc.org

Table 2: Inhibitory Effects of this compound on α-amylase and α-glucosidase

EnzymeThis compound Inhibition (%)Acarbose Inhibition (%)
α-glucosidase80.6580.65
α-amylase93.8342.23

Improvement of Insulin (B600854) Secretion

This compound has been shown to improve insulin secretion. cabidigitallibrary.orgnih.govresearchgate.net Studies using gold nanoparticles synthesized with this compound (WDL-AuNPs) demonstrated an improvement in insulin secretion in pancreatic RIN-5F cells that were exposed to di-(2-ethylhexyl) phthalate (B1215562) (DEHP). nih.govresearchgate.net This effect is partly attributed to its antioxidant and free radical scavenging activities, which protect pancreatic beta-cells from damage. cabidigitallibrary.orgnih.gov Furthermore, this compound has been observed to increase the expression of insulin-signaling proteins, including Insulin Receptor Substrate 1 (IRS1) and Glucose Transporter 4 (GLUT4), in 3T3-L1 cells, leading to enhanced glucose uptake. researchgate.netoaji.netmuhn.edu.cn

Activation of PI3K/Akt Pathway in Pancreatic Cells

This compound has been reported to activate the PI3K/Akt pathway, particularly in pancreatic cells. cabidigitallibrary.orgnih.govspringermedizin.denih.govresearchgate.net This pathway is crucial for various cellular processes, including cell survival, proliferation, and glucose metabolism. frontiersin.org In RIN-5F cells, this compound-gold nanoparticles were shown to activate the PI3K/Akt pathway, which is associated with improved insulin secretion and antioxidant activity. cabidigitallibrary.orgnih.gov Additionally, in pancreatic cancer cells, this compound has been observed to influence the Akt pathway, with studies indicating that blocking NF-κB, which can be inhibited by this compound, also impacts Akt activity. springermedizin.denih.gov More broadly, this compound activates the PI3K/AKT/NRF2 pathway to alleviate oxidative stress and improve liver injury. nih.govresearchgate.net

Hepatoprotective and Anti-fibrotic Effects

This compound exhibits significant hepatoprotective and anti-fibrotic properties, making it a molecule of interest for liver health. cabidigitallibrary.orgresearchgate.netcjnmcpu.comnih.govplos.orgnih.gov

Mitigation of Oxidative Stress in Liver

This compound plays a crucial role in mitigating oxidative stress in the liver. cabidigitallibrary.orgnih.govplos.orgnih.govresearchgate.net It directly scavenges reactive oxygen species (ROS) and enhances the activity of several antioxidant enzymes, thereby shielding the liver from oxidative damage. cabidigitallibrary.orgplos.org Studies have shown that this compound increases the activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) and reduces the levels of lipid peroxidation products like malondialdehyde (MDA) in the liver. researchgate.net This antioxidant activity is beneficial in conditions like hepatic steatosis, where lipid accumulation leads to inflammation and oxidative stress, causing liver damage. plos.orgresearchgate.net Furthermore, this compound activates the PI3K/AKT/NRF2 and SLC7A11/GPX4 signaling pathways, which are critical in alleviating oxidative stress and ferroptosis, thereby improving liver injury. nih.govresearchgate.net

Table 3: Impact of this compound on Liver Oxidative Stress Markers

MarkerEffect of this compound TreatmentReference
Reactive Oxygen Species (ROS)Decreased cabidigitallibrary.orgplos.org
Lipid Peroxidation (MDA)Decreased researchgate.net
Superoxide Dismutase (SOD)Increased plos.orgresearchgate.net
Glutathione Peroxidase (GSH-Px)Increased researchgate.net

Anti-fibrosis Applications

This compound has demonstrated significant anti-fibrotic effects in various experimental models. In the context of pulmonary fibrosis, this compound has been shown to improve bleomycin-induced pulmonary fibrosis in mice. google.comfrontiersin.org Its mechanism involves reducing inflammatory cell infiltration, decreasing the expression of pro-inflammatory factors, and mitigating collagen deposition within lung tissues. frontiersin.org Furthermore, this compound impairs the increase in fibrotic markers such as collagen I and α-smooth muscle actin (α-SMA), while simultaneously promoting the expression of anti-fibrotic markers like E-cadherin. frontiersin.org

In hepatic fibrosis, this compound exhibits substantial anti-hepatic fibrosis effects. nih.govresearchgate.net It achieves this by suppressing the activation of hepatic stellate cells (HSCs), which are key mediators in liver fibrogenesis. nih.govresearchgate.netnih.gov Research indicates that this compound inhibits the expression of Yes-associated protein (YAP) and tafazzin (TAZ) by suppressing the Hippo/YAP/TAZ signaling pathways. nih.govresearchgate.net Studies on the human hepatic stellate cell line LX-2 have shown that this compound reduces cellular viability in a dose- and time-dependent manner. nih.gov Additionally, it represses the phosphorylation of IκB and p65, thereby inhibiting nuclear factor-kappa B (NF-κB) mediated activity, which is crucial in fibrotic processes. nih.gov

Role in Liver Disease Management

Beyond inflammatory liver conditions, this compound improves hepatic lipid metabolism and ameliorates hepatic steatosis. cabidigitallibrary.orgplos.orgresearchgate.netxjtu.edu.cn This is partly achieved through the activation of AMP-activated protein kinase (AMPK) and the upregulation of peroxisome proliferator-activated receptor-alpha (PPARα)/lipoprotein lipase (B570770) (LPL) and low-density lipoprotein receptor (LDLR) expression. cabidigitallibrary.orgplos.org It directly scavenges reactive oxygen species (ROS) and enhances the activity of various antioxidant enzymes, thereby shielding the liver from oxidative damage. cabidigitallibrary.orgplos.org Studies have demonstrated its efficacy in ameliorating non-alcoholic fatty liver disease (NAFLD) by improving liver function and reducing fat accumulation. researchgate.netxjtu.edu.cnnih.gov In NAFLD, this compound can regulate steroid biosynthesis and fatty acid metabolism. researchgate.netxjtu.edu.cn Furthermore, this compound has been found to alleviate cholestatic liver injury by regulating the farnesoid X receptor (FXR)-bile acid-NF-κB/NRF2 axis, which helps reduce bile acid accumulation and its subsequent inflammation and oxidative stress. researchgate.netnih.gov

Neuroprotective Effects

This compound exhibits significant neuroprotective effects, suggesting its potential in managing various neurological conditions. mdpi.comresearchgate.netnih.govejpmr.comnih.gov It has been shown to protect photoreceptors from N-methyl-N-nitrosourea (NMU)-induced neurodegeneration, partly by suppressing AIM2/CASP11 inflammasome activation. mdpi.com In models of glutamate-induced neurotoxicity in primary rat cortex neurons, this compound demonstrates effectiveness by improving antioxidant status and inhibiting the production of proinflammatory cytokines. researchgate.netejpmr.com It also contributes to maintaining Ca2+ homeostasis and insulin-like growth factor 1 (IGF-1) expression in neurons. researchgate.netejpmr.com

In studies related to sporadic amyotrophic lateral sclerosis (sALS), this compound has been observed to improve motor function and motor learning ability in rats. nih.govnih.gov Its neuroprotective mechanisms in this context include enhancing the activity of antioxidant enzymes such as glutathione peroxidase, superoxide dismutase (SOD), and catalase, while simultaneously reducing lipid peroxidation and nitrite (B80452) production in the brain. nih.govnih.gov Additionally, this compound has been shown to lower the activities of lactate (B86563) dehydrogenase (LDH), m-calpain, and caspase-3. nih.gov It also downregulates inflammatory cytokines like TNF-α, IL-6, and IL-β, and reduces NF-κB expression in the brain. nih.govnih.gov Histopathological studies further confirm that this compound can prevent neurofibrillary tangle formation and neuronal damage. nih.gov

Potential in Alzheimer's Disease Treatment

This compound is considered a promising drug candidate for the treatment of Alzheimer's disease (AD) due to its multitarget activity. researchgate.netnih.govnih.gov It has the potential to reduce amyloid protein plaques, which are a hallmark of AD, by inhibiting cholinesterases. nih.govacs.org Computational studies indicate that this compound exhibits an exceptionally good affinity for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.govnih.gov Beyond enzyme inhibition, it can scavenge hydroperoxyl radicals and functions as a potent copper(II) (Cu(II)) chelator, addressing the oxidative stress and metal dyshomeostasis implicated in AD pathology. researchgate.netnih.govnih.gov

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Molecular docking simulations have provided insights into this compound's ability to effectively inhibit AChE and BChE enzymes. researchgate.netnih.govacs.org Its inhibitory activity has been found to be comparable to, or even more potent than, that of tacrine, a known cholinesterase inhibitor. researchgate.netnih.gov this compound can exist in different forms at physiological pH—neutral (H3Wed), monoanion (H2Wed–), and dianion (HWed2–)—all of which demonstrate inhibitory effects on these enzymes. nih.gov Notably, for BChE, the binding affinities follow the order H3Wed > H2Wed– > HWed2–, with binding energy values lower than those observed for tacrine. nih.gov The inhibition of these cholinesterases is considered a crucial therapeutic strategy for AD, as these enzymes are responsible for the hydrolysis of acetylcholine (B1216132), and their inhibition can contribute to the reduction of amyloid protein plaques. nih.govacs.org Furthermore, methanolic extracts containing this compound have experimentally demonstrated AChE inhibition. dagonuniversity.edu.mm

Table 1: Cholinesterase Inhibitory Activity of this compound Forms (In Silico)

This compound FormBinding Energy (kcal/mol) for BChEComparison to Tacrine (BChE)
H3Wed-7.69 nih.govMore potent nih.gov
H2Wed–-7.51 nih.govMore potent nih.gov
HWed2–-7.03 nih.govMore potent nih.gov
Tacrine-neutral-6.04 nih.govControl
Tacrine-proton-6.53 nih.govControl

Antiradical Activity and Metal-Chelating Characteristics in Neurological Context

Table 2: Antiradical Activity Comparison (HOO• Radical Scavenging)

CompoundOverall Rate Constant (k overall) in Aqueous Environment (M-1 s-1)
This compound4.26 × 10^9 researchgate.netnih.gov
Trolox8.96 × 10^4 researchgate.netnih.gov

Beyond its radical scavenging capabilities, this compound acts as a potent Cu(II) chelator. researchgate.netnih.govnih.gov Specifically, the dianionic species of this compound demonstrates a more pronounced Cu(II)-chelating capacity, which is crucial for reducing the free Cu(II) ions involved in Fenton processes linked to AD. nih.gov This combination of metal chelation and antiradical activity is vital for its neuroprotective effects, as it directly counteracts oxidative stress, a prevalent neurotoxic pathway in various neurodegenerative diseases, including AD. nih.govacs.orgsemanticscholar.orgresearchgate.net

Bone Metabolism Regulation

This compound is recognized as a potential dual-functional therapeutic agent for osteoporosis, a condition characterized by compromised bone strength. chemfaces.comnih.govresearchgate.net It demonstrates the ability to enhance osteoblast activity (bone formation) while simultaneously inhibiting osteoclast activity (bone resorption). chemfaces.comnih.gov

In studies involving mouse bone marrow mesenchymal stem cells (BMSC), this compound has been shown to stimulate osteoblast differentiation and promote bone mineralization. chemfaces.comnih.govmdpi.com At a molecular level, it directly inhibits glycogen (B147801) synthase kinase 3 beta (GSK3β) activity and enhances its phosphorylation. This, in turn, stimulates the nuclear translocation of β-catenin and Runx2, thereby activating the Wnt/β-catenin signaling pathway, which is critical for osteogenesis. chemfaces.comnih.govresearchgate.net Consequently, the expression of osteoblastogenesis-related marker genes, including osteorix, osteocalcin, and Runx2, is increased. chemfaces.comnih.govmdpi.com

Concurrently, this compound inhibits RANKL-induced preosteoclastic RAW264.7 actin-ring formation and bone resorption pits, indicating its anti-resorptive properties. chemfaces.comnih.govfrontiersin.org It achieves this by blocking NF-κB/p65 phosphorylation and abrogating nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) nuclear translocation. This leads to a decrease in the expression of osteoclastogenesis-related marker genes such as c-src, c-fos, and cathepsin K. chemfaces.comnih.gov In vivo studies in ovariectomized mice have further confirmed that this compound administration can prevent ovariectomy-induced bone loss. chemfaces.comnih.gov

Beyond these pathways, this compound also enhances osteoblastogenesis through extracellular signal-regulated kinases (ERK) and c-Jun N-terminal protein kinase (JNK)-mediated bone morphogenetic protein 2 (BMP2) expression and Smad1/5/8 phosphorylation. mdpi.com Additionally, research suggests that this compound can inhibit breast cancer-mediated osteoclastogenesis by decreasing Akt/mammalian target of rapamycin (B549165) (mTOR) signaling. spandidos-publications.com

Promotion of Osteoblastogenesis

This compound demonstrates a significant capacity to promote osteoblastogenesis, the process of bone formation. Studies have shown that this compound stimulates osteoblast differentiation and bone mineralization in mouse bone marrow mesenchymal stem cells (BMSC) chemfaces.commedchemexpress.comnih.gov. This pro-osteogenic effect is evidenced by an increase in the expression of key osteoblastogenesis-related marker genes, including osteorix, osteocalcin, and runt-related transcription factor 2 (Runx2) chemfaces.comnih.gov.

At a molecular level, this compound exerts its osteoblast-promoting effects through several pathways. It directly inhibits Glycogen Synthase Kinase 3 beta (GSK3β) activity, leading to enhanced phosphorylation of GSK3β chemfaces.commedchemexpress.comnih.gov. This, in turn, stimulates the nuclear translocation of β-catenin and Runx2, crucial transcription factors involved in osteoblast differentiation chemfaces.commedchemexpress.comnih.gov. Furthermore, this compound enhances osteoblastogenesis through the activation of Extracellular signal-regulated kinases (ERK) and c-Jun N-terminal protein kinase (JNK), which mediate Bone Morphogenetic Protein 2 (BMP2) expression and Smad1/5/8 phosphorylation mdpi.com. Treatment of cells with 2 μg/mL this compound for 3, 6, and 9 days resulted in increased phosphorylation of ERKs, JNK, and p38 mitogen-activated protein kinases (MAPKs) mdpi.com. Specifically, ERK and JNK phosphorylation began to increase by day 3, while p38 phosphorylation was observed by day 6 mdpi.com. The expression of BMP2 mRNA and phosphorylation of Smad1/5/8 were enhanced after 6 and 9 days of this compound treatment mdpi.com. The importance of these pathways was further highlighted by experiments where the addition of JNK inhibitor SP600125 and ERK inhibitor PD98059 suppressed this compound-induced alkaline phosphatase activity, bone mineralization, and the expression of osteoblastogenesis-related marker genes such as Runx2, Bglap, and Sp7 mdpi.com.

Inhibition of Osteoclastogenesis

In addition to promoting bone formation, this compound also actively inhibits osteoclastogenesis, the process of bone resorption. This compound significantly inhibits tartrate-resistant acid phosphatase (TRAP) activity in Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-stimulated osteoclastic RAW264.7 cells chemfaces.comfrontiersin.org. It has been shown to impede RANKL-induced preosteoclastic RAW264.7 actin-ring formation and the creation of bone resorption pits chemfaces.com.

Mechanistically, this compound blocks the phosphorylation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)/p65 and abrogates the nuclear translocation of Nuclear Factor of Activated T-cells, Cytoplasmic 1 (NFATc1) chemfaces.comnih.gov. This action leads to a reduction in the expression of osteoclastogenesis-related marker genes, including c-src, c-fos, and cathepsin K chemfaces.commedchemexpress.comnih.gov. Furthermore, this compound inhibits osteoclastogenesis by sequestering the plexinA1-DNAX-activating protein 12 (DAP12) complex, promoting the formation of the plexinA1-Neuropilin 1 (Nrp1) complex, and suppressing Phospholipase C gamma 2 (PLCγ2) activation in osteoclastic RAW264.7 cells frontiersin.orgnih.gov. This compound also contributes to the inhibition of breast cancer-mediated osteoclastogenesis by decreasing Macrophage Colony-Stimulating Factor (M-CSF) expression in MDA-MB-231-stimulated osteoblasts and inhibiting the Akt/mammalian target of rapamycin (mTOR) signaling pathway spandidos-publications.com. Moreover, it inhibits RANKL-induced Semaphorin 4D (Sema4D) and Semaphorin 7A (Sema7A) production in osteoclastic RAW264.7 cells and prevents the formation of the Sema4D-PlexinB1 complex nih.gov.

The inhibitory effect of this compound on RANKL-induced TRAP activity has been quantitatively assessed:

Table 1: Inhibition of RANKL-induced TRAP Activity by this compound and Eclipta alba Extract (EAE)

TreatmentConcentrationInhibition of RANKL-induced TRAP activityCitation
EAE5 µg/mL20.3% chemfaces.com
EAE10 µg/mL37.9% chemfaces.com
This compound2.5 µg/mL48.3% chemfaces.com

Modulation of Bone Marrow Mesenchymal Stem Cell Differentiation

This compound plays a significant role in modulating the differentiation of bone marrow mesenchymal stem cells (MSCs). It has been shown to enhance the osteoblastogenesis of MSCs, promoting their differentiation into bone-forming cells chemfaces.comnih.govijstemcell.comresearchgate.net. Conversely, this compound inhibits the adipogenic differentiation of human adipose tissue-derived MSCs, steering MSCs away from fat cell formation chemfaces.comijstemcell.comresearchgate.net.

Beyond osteogenic and adipogenic lineages, this compound also promotes the chondrogenic differentiation of MSCs, including human induced pluripotent stem cell-derived MSCs and rat bone-marrow MSCs ijstemcell.comkoreascience.krnih.gov. This chondrogenic effect is mediated by the upregulation of the forkhead box O (FOXO) signaling pathway, achieved through the suppression of Enhancer of Zeste Homolog 2 (EZH2) ijstemcell.comkoreascience.krnih.gov. This leads to an increased expression of chondrocyte marker genes such as COL2A1 and SOX9 ijstemcell.comkoreascience.krnih.gov. Specifically, this compound reduces EZH2-mediated histone H3 lysine (B10760008) 27 trimethylation of the FOXO1 promoter region, thereby upregulating its transcription koreascience.krnih.gov. Additionally, it represses the expression of miR-1271-5p, a microRNA that post-transcriptionally suppresses FOXO1 expression koreascience.krnih.gov.

Role in Osteoporosis and Particle-Induced Osteolysis

Furthermore, this compound has been investigated for its potential in treating particle-induced osteolysis, a common and often inevitable long-term complication following total joint replacement (TJR) colab.wssigmaaldrich.comresearchgate.netnih.govresearchgate.net. An in vivo study using a mouse calvarial disease model demonstrated that oral administration of this compound could reduce the severity of particle-induced osteolysis without apparent adverse effects sigmaaldrich.comnih.govresearchgate.net. The results from micro-CT observations showed that bone mineral density (BMD) in the this compound 8-week treatment group significantly improved compared to the vehicle group (p < 0.05) sigmaaldrich.comnih.govresearchgate.net. Moreover, osteoclast numbers were significantly lower in both the 4-week and 8-week this compound treatment groups compared to the vehicle group (p < 0.05) sigmaaldrich.comnih.govresearchgate.net.

Involvement of Sema3A/NRP1/PlexinA1 Pathway

The Semaphorin 3A (Sema3A)/Neuropilin 1 (NRP1)/PlexinA1 pathway is crucially involved in the bone-modulating effects of this compound. This compound promotes osteoblastogenesis by stimulating the production of Sema3A, which in turn induces the formation of a Sema3A-plexinA1-Nrp1 complex and activates β-catenin signaling frontiersin.orgnih.govnih.gov. In BMSC, the mRNA expression of Sema3A increases in a concentration-dependent manner in the presence of this compound frontiersin.orgnih.gov. Blocking Sema3A activity with an antibody reverses this compound-induced alkaline phosphatase activity in BMSC, highlighting the pathway's importance in osteoblastogenesis frontiersin.orgnih.gov.

In osteoclastic RAW264.7 cells, this compound inhibits osteoclastogenesis through the sequestration of the plexinA1-DAP12 complex, promoting the formation of the plexinA1-Nrp1 complex, and suppressing PLCγ2 activation frontiersin.orgnih.gov. This compound enhances the binding of Sema3A with cell-surface receptors, including NRP1 and PlexinA1, in BMSC frontiersin.orgnih.gov. The nuclear accumulation of β-catenin, a transcription factor downstream of this compound-induced Sema3A signaling, is notably blocked by the Sema3A antibody, further confirming the pathway's role frontiersin.orgnih.govnih.gov. Beyond Sema3A, this compound also enhances osteoblastogenesis by promoting Sema7A production and its subsequent binding with PlexinC1 and Integrin beta 1 (Beta1) nih.gov.

Other Pharmacological Activities

Beyond its significant impact on bone metabolism, this compound exhibits several other notable pharmacological activities.

Antiobesity

This compound demonstrates considerable anti-obesity effects cjnmcpu.comnih.govcolab.wsfrontiersin.orgresearchgate.net. It has been shown to inhibit adipogenesis, the process of fat cell formation, through the ERK pathway in human adipose tissue-derived mesenchymal stem cells chemfaces.com. Furthermore, this compound plays a role in regulating lipid metabolism and can improve hepatic steatosis, partly by activating AMP-activated protein kinase (AMPK) and upregulating the expression of Peroxisome proliferator-activated receptor alpha (PPARα), Lipoprotein lipase (LPL), and Low-density lipoprotein receptor (LDLR) cjnmcpu.com. A more recent finding indicates that this compound reverses obesity by prompting adipose browning through the Sirtuin 1 (SIRT1)/AMPK/PPARα pathway, specifically by targeting nicotinamide (B372718) N-methyltransferase (NNMT) cjnmcpu.com.

Antimyotoxic

This compound has demonstrated antimyotoxic properties, particularly in the context of inhibiting muscle toxins. Research suggests that WDL can act as an effective antidote by inhibiting Na+/K+-ATPase activity, with an IC50 value of 0.7 µmol·L⁻¹. cjnmcpu.com Furthermore, it has been shown to inhibit flunitrazepam binding to rat brain synaptosomes, exhibiting an IC50 value of 2.0 µmol·L⁻¹. cjnmcpu.com These findings highlight this compound's potential in counteracting myotoxic effects, as observed in pharmacological screenings of Eclipta alba extracts. docsdrive.comscialert.net

Antibacterial

This compound exhibits notable antibacterial activity against various human pathogenic bacteria. Studies have shown its efficacy against both Gram-positive and Gram-negative strains. ispub.comnuc.edu.iqnuc.edu.iqsiu.edu

Table 1: Antibacterial Activity of this compound (MIC and ZOI) ispub.comsiu.edu

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (ZOI) (mm)
Staphylococcus epidermidis15.0 µg/ml10.24
Salmonella typhimurium25.0 µg/ml9.16
Staphylococcus aureus20.0 µg/mlNot specified
Bacillus subtilis500 µg/ml9.12
Pseudomonas aeruginosa1250 µg/mlNot specified
Shigella flexneri1300 µg/mlNot specified
Escherichia coli1000 µg/ml8.60

This compound demonstrated significant inhibitory effects, with S. epidermidis and S. typhimurium being particularly susceptible. ispub.comsiu.edu Escherichia coli was identified as one of the more resistant bacterial strains. ispub.comsiu.edu

Antiviral

This compound exhibits broad-spectrum antiviral activities against several significant human viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Human Cytomegalovirus (HCMV). nih.govresearchgate.netresearchgate.netnih.gov

Human Immunodeficiency Virus (HIV) : this compound selectively inhibits HIV-1 integrase, an enzyme crucial for viral replication, with an IC50 value of 4 µM. nih.govresearchgate.net It is notable as the only coumarin (B35378) reported to possess activity against HIV integrase. nih.govresearchgate.net Additionally, it shows weak inhibitory activity against HIV-1 protease, demonstrating 32.7% inhibition at a concentration of 100 µM. nih.govresearchgate.net

Hepatitis C Virus (HCV) : WDL acts as an inhibitor of HCV NS5B RNA-dependent RNA polymerase (RdRp), a key enzyme in HCV RNA replication, with an IC50 of 36.1 µM in in vitro assays. caymanchem.comoup.com In cell culture systems, this compound at concentrations of 10 µM and 50 µM significantly inhibited NS5B expression and HCV replication, respectively. researchgate.net

Human Cytomegalovirus (HCMV) : this compound strongly interferes with HCMV replication by targeting two distinct stages of the viral replication cycle. cjnmcpu.comnih.govresearchgate.netresearchgate.net During the immediate early phase, it inhibits the expression of immediate-early protein 1 (IE1) and immediate-early protein 2 (IE2). cjnmcpu.comnih.govresearchgate.net At later stages of infection, WDL disrupts the interaction between EZH2 and EED, which are components of the virus-supportive polycomb repressive complex 2 (PRC2), leading to destabilization of the PRC2 complex and diminished viral DNA synthesis. cjnmcpu.comnih.govresearchgate.netresearchgate.net

Anti-aging

This compound demonstrates anti-aging potential primarily through its potent antioxidant properties and its ability to modulate cellular pathways associated with aging. cabidigitallibrary.orgijfmr.comacs.orgresearchgate.netcolab.ws It effectively scavenges reactive oxygen species (ROS) and enhances the activity of various antioxidant enzymes, thereby protecting cells from oxidative stress-induced damage. cabidigitallibrary.orgscialert.netplos.orgitjfs.com In studies involving nucleus pulposus (NP) cells, this compound was shown to mitigate mitochondrial dysfunction and alleviate cellular senescence and apoptosis induced by oxidative stress. itjfs.com This protective effect is mediated by the activation of the AMPK/SIRT1/PGC1α signaling pathway, a crucial regulator of cellular metabolism and stress responses, which plays a significant role in cellular aging processes. itjfs.com

Cardiovascular Protective Effects

This compound exhibits significant cardiovascular protective effects, primarily by ameliorating dyslipidemia and influencing key metabolic pathways. cabidigitallibrary.orgplos.org

Lipid Metabolism Regulation : WDL has been shown to reduce elevated levels of triglycerides (TG), very low-density lipoprotein cholesterol (VLDL-C), and total cholesterol (TC). cabidigitallibrary.orgplos.org This lipid-lowering effect is partly mediated by the upregulation of peroxisome proliferator-activated receptor-alpha (PPARα) and the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK). cabidigitallibrary.orgcaymanchem.complos.org Prolonged incubation with this compound in HepG2 liver cells has been observed to alter lipid metabolism by increasing the expression of AMPK, PPARα, lipoprotein lipase (LPL), and low-density lipoprotein receptor (LDLR). caymanchem.complos.org

Hepatic Steatosis Improvement : this compound has shown beneficial effects against hepatic steatosis (fatty liver), protecting the liver from reactive oxygen species (ROS) damage by direct scavenging and by increasing the activity of antioxidant enzymes. plos.org

Anti-inflammatory Mechanisms : this compound's anti-inflammatory properties contribute to its cardioprotective effects. For instance, in a murine model of collagen-induced arthritis, WDL ameliorated cardiac complications by inhibiting the NF-κB/NLRP3 inflammasome activation pathway. viamedica.pl This is particularly relevant given the increased risk of cardiovascular diseases in patients with inflammatory conditions like rheumatoid arthritis. viamedica.plviamedica.pl

Serine Protease Inhibition

This compound has demonstrated inhibitory effects on serine proteases. It has been reported to exhibit a trypsin inhibitory effect. nuc.edu.iqspandidos-publications.com In the context of antiviral activity, this compound also showed weak inhibition of HIV-1 protease, a type of aspartic protease, with 32.7% inhibition at 100 µM. nih.govresearchgate.net Its general pharmacological profile includes serine protease inhibition. colab.ws

Regulation of Hematopoiesis and Thrombopoiesis

This compound has been investigated for its role in regulating hematopoiesis (the formation of blood cellular components) and thrombopoiesis (the production of platelets). frontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.gov

Thrombopoiesis Enhancement : Studies have explored this compound as a potential therapeutic agent for radiation-induced thrombocytopenia (RIT), a condition characterized by low platelet counts. frontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.gov

Megakaryocyte Differentiation : In vitro experiments using Meg-01 and K562 cell lines revealed that this compound enhances megakaryocyte differentiation in a dose-dependent manner. This effect is evidenced by an increase in the expression of lineage-specific markers CD41 and CD61, and the promotion of nuclear polyploidization and cytoskeletal reorganization. frontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.gov

In Vivo Efficacy : In a mouse model of RIT, this compound significantly restored platelet counts and promoted the production of hematopoietic stem cells (HSCs), megakaryocytes, and reticulated platelets. frontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.gov

Molecular Mechanisms : The underlying mechanisms involve the regulation of mitochondrial oxidative phosphorylation mediated by the AMPK signaling pathway and the activation of the MAPK signaling pathway. frontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.gov Activation of the MAPK pathway leads to the upregulation of key hematopoietic transcription factors, including FOS, NF-E2, and GATA1, which are essential for megakaryocyte differentiation and maturation. frontiersin.orgnih.gov These findings suggest this compound as a promising candidate for enhancing thrombopoiesis. frontiersin.orgnih.govnih.gov

Anti-psoriasis Effects (PDE4 Inhibition)

Psoriasis is a chronic inflammatory skin disorder characterized by hyperproliferation of keratinocytes and an exacerbated immune response. Phosphodiesterase-4 (PDE4) plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels within cells. By hydrolyzing cAMP, PDE4 influences the production of both pro-inflammatory and anti-inflammatory mediators, making it a key therapeutic target for psoriasis. nih.govnih.govwikipedia.orgnih.gov Oral PDE4 inhibitors, such as apremilast, have been approved for treating moderate-to-severe plaque psoriasis, underscoring the validity of this therapeutic approach. nih.govnih.govnih.gov

Detailed research findings highlight this compound's efficacy as a PDE4 inhibitor and its anti-psoriatic potential:

PDE4 Inhibitory Activity: this compound has demonstrated potent inhibitory activity against PDE4, with an inhibitory concentration 50% (IC50) value of 2.8 μM. nih.govnih.govnih.govnih.gov Molecular dynamics simulations have further elucidated its mechanism, revealing that WDL forms stable interactions with the PDE4D isoform through specific hydrogen bonding and hydrophobic contacts, thereby inhibiting its activity. nih.govnih.govnih.govnih.gov This inhibition leads to an increase in intracellular cAMP levels, which is crucial for modulating inflammatory responses. nih.govnih.govwikipedia.orgnih.gov

In Vitro Anti-inflammatory Effects: Studies conducted on M5-induced human keratinocyte (HaCaT) cells, a widely recognized in vitro model for psoriatic skin inflammation, have shown that this compound significantly suppresses the expression of various pro-inflammatory cytokines. These include interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), interleukin-8 (IL-8), C-X-C motif chemokine ligand 1 (CXCL-1), and C-C motif chemokine ligand 2 (CCL-2). nih.govnih.gov The anti-inflammatory effects of WDL were observed to be superior to those of the crude ethyl acetate (B1210297) (EA) fraction of Eclipta prostrata. nih.govnih.gov Furthermore, this compound exhibited an IC50 value of 25.6 µg/mL against HaCaT cells, suggesting a favorable in vitro safety profile. guidetoimmunopharmacology.org

In Vivo Anti-psoriatic Efficacy: The therapeutic potential of this compound has been further validated in vivo using an imiquimod (B1671794) (IMQ)-induced psoriasis-like murine model. Topical application of WDL significantly alleviated key psoriatic symptoms, including erythema (redness), scaling, and epidermal hyperplasia (thickening of the outer skin layer). nih.govnih.gov Treatment with this compound also led to a significant reduction in Psoriasis Area and Severity Index (PASI) scores, normalized epidermal thickness, and an improvement in inflammatory cytokine profiles, characterized by reduced CD3+ T cell infiltration and decreased tumor necrosis factor-alpha (TNF-α) expression. nih.govnih.govnih.govnih.gov Notably, this compound demonstrated superior anti-psoriatic efficacy when compared to calcipotriol, a commonly used clinical treatment for psoriasis. nih.govnih.govnih.govnih.gov

The following tables summarize key research findings related to this compound's anti-psoriasis effects:

Table 1: PDE4 Inhibitory Activity of this compound

CompoundIC50 (μM)Target EnzymeMechanismReference
This compound2.8PDE4Stable interactions with PDE4D via hydrogen bonding and hydrophobic contacts nih.govnih.govnih.govnih.gov

Table 2: In Vitro Anti-inflammatory Effects of this compound on HaCaT Cells

TreatmentEffect on Pro-inflammatory Cytokines (IL-1α, IL-1β, IL-8, CXCL-1, CCL-2)Comparative EfficacyReference
This compound (100 μM / 31.42 μg/mL)Significant downregulation of mRNA expressionSuperior to E. prostrata-EA nih.govnih.gov
Eclipta prostrata-Ethyl Acetate (EA) Extract (100 μg/mL)Significant downregulation of mRNA expressionLess effective than WDL nih.govnih.gov

Table 3: In Vivo Anti-psoriatic Efficacy of Topical this compound in IMQ-induced Murine Model

Efficacy ParameterObserved Effect of Topical this compoundComparative Efficacy vs. CalcipotriolReference
Psoriatic SymptomsSignificantly alleviated (erythema, scaling, epidermal hyperplasia)Superior nih.govnih.gov
PASI ScoresReducedSuperior nih.govnih.govnih.govnih.gov
Epidermal ThicknessNormalizedSuperior nih.govnih.govnih.govnih.gov
Inflammatory Cytokine ProfilesImproved (e.g., reduced CD3+ T cell infiltration, TNF-α expression)Superior nih.govnih.gov

Mechanisms of Action at the Molecular and Cellular Level

Signaling Pathway Modulation

Wedelolactone's ability to interfere with or activate specific signaling cascades underpins its observed pharmacological properties.

This compound is recognized as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses, cell survival, and proliferation researchgate.netmdpi.comaacrjournals.orgnih.gov. Its inhibitory action primarily targets the IκB kinase (IKK) complex, which is crucial for NF-κB activation researchgate.netmdpi.comaacrjournals.org.

Detailed Research Findings:

this compound directly inhibits the IKK complex, preventing the phosphorylation of IκBα, a key inhibitory protein that sequesters NF-κB in the cytoplasm researchgate.netaacrjournals.orgnih.gov.

The inhibition of IκBα phosphorylation leads to its subsequent ubiquitination and proteasomal degradation, thereby preventing the release and nuclear translocation of active NF-κB complexes, predominantly the p50/p65 dimer mdpi.comaacrjournals.orgnih.govasm.org.

Specifically, studies have shown that this compound suppresses TNFα-induced IκB phosphorylation and inhibits NF-κB phosphorylation at serine residues 536 and 468 mdpi.com.

It can suppress lipopolysaccharide (LPS)-induced caspase-11 expression by inhibiting NF-κB-mediated transcription researchgate.net.

In models of sepsis-associated acute liver injury, this compound significantly reversed the LPS-induced downregulation of IκBα expression and the upregulation of IKK and NF-κB p65 protein levels, indicating its role in suppressing the PI3K/AKT/NF-κB pathway .

Furthermore, this compound has demonstrated anti-inflammatory effects by inhibiting inflammatory cytokines, including IL-1β, and by influencing the NF-κB signaling pathway in human renal mesangial cells, suggesting its potential in kidney damage therapy cabidigitallibrary.org. It also alleviates doxorubicin-induced inflammation and oxidative stress in podocytes via the IκK/IκB/NF-κB pathway cabidigitallibrary.org.

Table 1: Effects of this compound on NF-κB Pathway Components

Pathway ComponentEffect of this compoundReference
IKK ComplexInhibition researchgate.netaacrjournals.org
IκBα PhosphorylationPrevention/Suppression researchgate.netmdpi.comaacrjournals.orgnih.gov
IκBα DegradationInhibition (indirectly by preventing phosphorylation) researchgate.netaacrjournals.orgnih.gov
p65 TranslocationPrevention mdpi.comaacrjournals.orgnih.gov
NF-κB p65 PhosphorylationInhibition (Ser 536, Ser 468) mdpi.com
Caspase-11 ExpressionSuppression (LPS-induced) researchgate.net

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism frontiersin.orgnih.gov. This compound's interaction with this pathway appears to be context-dependent.

Detailed Research Findings:

Some studies indicate that this compound can inhibit the activation of Akt, leading to effects such as the inhibition of cyclin D1 and an increase in p21 expression cabidigitallibrary.org.

Conversely, in specific cellular contexts, this compound has been shown to activate the PI3K/Akt pathway. For instance, this compound-gold nanoparticles were reported to activate the PI3K/Akt pathway in RIN-5F cells/rat, contributing to improved insulin (B600854) secretion cabidigitallibrary.org.

More recent research highlights that this compound activates the PI3K/AKT/NRF2 and SLC7A11/GPX4 signaling pathways. This activation contributes to alleviating oxidative stress and ferroptosis, thereby improving sepsis-induced liver injury nih.gov.

In LPS-stimulated RAW264.7 cells and in vivo models of sepsis-associated acute liver injury, this compound downregulated the increased expression of PI3K, Akt, phosphorylated PI3K (p-PI3K), and phosphorylated Akt (p-Akt) induced by LPS, suggesting a suppressive role in inflammation mediated by this pathway .

It was observed that this compound can induce apoptosis in prostate cancer cells without directly affecting Akt function, but rather by downregulating the activity of PKCϵ aacrjournals.org.

Table 2: Context-Dependent Regulation of Akt/PI3K Pathway by this compound

Context/Cell TypeEffect on Akt/PI3K PathwaySpecific Targets/OutcomesReference
General/VariousInhibition of Akt activationInhibition of cyclin D1, increased p21 expression cabidigitallibrary.org
RIN-5F cells/ratActivation of PI3K/AktImproved insulin secretion cabidigitallibrary.org
Sepsis-induced liver injury (in vivo/in vitro)Activation of PI3K/AKT/NRF2 and SLC7A11/GPX4Alleviates oxidative stress and ferroptosis nih.gov
LPS-stimulated RAW264.7 cells/LiverDownregulation of PI3K, Akt, p-PI3K, p-AktAttenuates inflammation
Prostate cancer cellsNo direct effect on Akt, but downregulation of PKCϵInduces apoptosis aacrjournals.org

This compound is a known activator of the AMP-activated protein kinase (AMPK) signaling pathway, a crucial metabolic master switch involved in cellular energy homeostasis cabidigitallibrary.orgplos.orgresearchgate.net.

Detailed Research Findings:

this compound consistently activates AMPK cabidigitallibrary.orgplos.orgresearchgate.net.

This activation plays a significant role in its therapeutic effects, such as attenuating pulmonary fibrosis frontiersin.orgnih.govitjfs.com. In this context, AMPK activation by this compound suppresses the transdifferentiation of primary lung fibroblasts and the epithelial-mesenchymal transition (EMT) of alveolar epithelial cells nih.gov. The inhibitory effects were blocked by the AMPK inhibitor Compound C, confirming AMPK's role nih.gov.

this compound improves hepatic lipid metabolism and ameliorates hepatic steatosis, largely mediated by AMPK activation cabidigitallibrary.orgplos.org. It upregulates protein levels of AMPK and peroxisome proliferator-activated receptor-alpha (PPARα), as well as the gene expression of AMPK, PPARα, lipoprotein lipase (B570770) (LPL), and the low-density lipoprotein receptor (LDLR) plos.orgresearchgate.net.

AMPK-mediated regulation of mitochondrial metabolism is critical for this compound's pro-differentiation effects, particularly in megakaryocyte differentiation nih.gov.

this compound activates the AMPK/SIRT1/PGC1α axis in nucleus pulposus (NP) cells, which helps alleviate intervertebral disc degeneration (IVDD)-associated cellular damage, restore mitochondrial function, reduce reactive oxygen species (ROS) levels, and improve extracellular matrix (ECM) homeostasis itjfs.com.

It has also been reported that this compound can inhibit NLRP3 inflammasome activation via AMPK signaling cabidigitallibrary.org.

Table 3: AMPK-Mediated Effects of this compound

Cellular/Physiological ContextSpecific Effects Mediated by AMPK ActivationReference
Pulmonary FibrosisAttenuation, suppression of fibroblast transdifferentiation, inhibition of EMT frontiersin.orgnih.govitjfs.com
Hepatic Lipid Metabolism/SteatosisImprovement, upregulation of PPARα/LPL/LDLR cabidigitallibrary.orgplos.orgresearchgate.net
Megakaryocyte DifferentiationPromotion via mitochondrial metabolism regulation nih.gov
Intervertebral Disc DegenerationAlleviation of cellular damage, restoration of mitochondrial function, reduction of ROS, improvement of ECM homeostasis via AMPK/SIRT1/PGC1α axis itjfs.com
NLRP3 InflammasomeInhibition cabidigitallibrary.org

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the MEK/ERK cascade, is a fundamental intracellular network governing cellular proliferation, differentiation, and survival nih.govfrontiersin.orgresearchgate.net. This compound modulates this pathway with varied outcomes depending on the cellular context.

Detailed Research Findings:

this compound regulates the Raf-MAPKs signaling pathway frontiersin.orgnih.gov.

It has been shown to stimulate the expression of RAS and promote the phosphorylation of MEK and ERK nih.gov. This activation of MAPK signaling contributes to the upregulation of key hematopoietic transcription factors, including FOS, NF-E2, and GATA1, which are essential for megakaryocyte differentiation and maturation nih.gov.

In the context of adipogenesis, this compound can inhibit adipocyte differentiation through the ERK pathway in human adipose tissue-derived mesenchymal stem cells researchgate.net.

Its effects on ERK phosphorylation can vary: it increases phosphorylation of ERK and JNK in hepatic stellate cell line LX-2 and ERK in mesenchymal stem cells, but decreases ERK phosphorylation in breast cancer MDA-MB-231 cells researchgate.net.

this compound's role in regulating mitochondrial oxidative phosphorylation and MAPK signaling has been identified as a novel therapeutic strategy for radiation-induced thrombocytopenia nih.govresearchgate.net.

Table 4: Modulation of MAPK Pathway by this compound

Cellular ContextEffect on MAPK Pathway (MEK/ERK cascade)Specific OutcomesReference
Pulmonary FibrosisRegulation of Raf-MAPKsAttenuation of fibrosis frontiersin.orgnih.gov
Megakaryocyte DifferentiationActivation of RAS/MEK/ERK, increased phosphorylation of MEK/ERKUpregulation of FOS, NF-E2, GATA1, promoting differentiation nih.govresearchgate.net
AdipogenesisInhibition via ERK pathwayAblation of adipocyte differentiation researchgate.net
Hepatic Stellate Cells (LX-2)Increased phosphorylation of ERK and JNK(Context-dependent, not fully detailed in snippets for outcome) researchgate.net
Breast Cancer Cells (MDA-MB-231)Decreased phosphorylation of ERK(Context-dependent, not fully detailed in snippets for outcome) researchgate.net

This compound promotes the activation of the Forkhead box protein O1 (FOXO1) signaling pathway, a transcription factor family involved in cell differentiation, metabolism, and stress responses researchgate.netkoreamed.orgnih.govkoreascience.krresearchgate.net.

Detailed Research Findings:

this compound facilitates the chondrogenic differentiation of mesenchymal stem cells (MSCs) by upregulating the FOXO1 signaling pathway researchgate.netkoreamed.orgnih.govkoreascience.krresearchgate.net.

The effect of this compound on chondrocyte differentiation was attenuated by a FOXO1 inhibitor, confirming the pathway's involvement nih.govkoreascience.kr.

Mechanistically, this compound reduces the activity of enhancer of zeste homolog 2 (EZH2), which leads to decreased histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) on the promoter region of FOXO1. This reduction in H3K27me3 subsequently upregulates FOXO1 transcription researchgate.netnih.govkoreascience.kr.

Additionally, this compound represses the expression of microRNA (miR)-1271-5p. miR-1271-5p is known to post-transcriptionally suppress FOXO1 expression by binding to its 3'-untranslated region (UTR), thus this compound's repression of this miRNA further contributes to FOXO1 upregulation koreascience.kr.

This activation of the FOXO1 pathway suggests that this compound may improve cartilage regeneration, particularly in conditions characterized by inflammatory tissue destruction like osteoarthritis (OA) researchgate.netnih.govresearchgate.net.

Table 5: Mechanism of FOXO1 Activation by this compound

Molecular Target/EventEffect of this compoundConsequence for FOXO1Reference
FOXO1 Signaling PathwayUpregulation/ActivationPromotes chondrogenic differentiation researchgate.netkoreamed.orgnih.govkoreascience.krresearchgate.net
EZH2 ActivitySuppressionReduced H3K27me3 on FOXO1 promoter researchgate.netnih.govkoreascience.kr
Histone H3 Lysine 27 Trimethylation (H3K27me3) on FOXO1 promoterReductionIncreased FOXO1 transcription researchgate.netnih.govkoreascience.kr
miR-1271-5p ExpressionRepressionReduced post-transcriptional suppression of FOXO1 koreascience.kr

This compound exhibits anti-inflammatory properties by downregulating the Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is critically involved in inflammatory diseases nih.govresearchgate.netnih.govbiointerfaceresearch.com.

Detailed Research Findings:

this compound significantly downregulates the IL-6/STAT3 inflammatory signaling pathway nih.govresearchgate.netnih.govbiointerfaceresearch.com.

In models of colitis induced by Dextran (B179266) Sulfate (B86663) Sodium (DSS) or indomethacin, this compound treatment dramatically decreased the release of various pro-inflammatory cytokines and mediators, including IL-1α, IL-1β, IL-2, TNF, IFNγ, STAT3, and CCL-5 in colon tissues nih.govnih.govbiointerfaceresearch.com.

The inhibition of IL-6/STAT3 signaling is considered a key mechanism by which this compound exerts its anti-inflammatory effects, particularly in conditions like ulcerative colitis nih.govnih.gov.

Beyond direct effects, this compound can also indirectly impact STAT3. For example, it has been shown to inhibit PKCϵ, an enzyme known to phosphorylate and activate STAT3, thereby potentially contributing to STAT3 downregulation aacrjournals.org.

Table 6: Downregulation of IL-6/STAT3 Pathway by this compound

Pathway Component/MediatorEffect of this compoundSpecific Outcomes/ContextReference
IL-6/STAT3 Signaling PathwayDownregulationAnti-inflammatory effects, treatment of colitis nih.govresearchgate.netnih.govbiointerfaceresearch.com
IL-1α, IL-1β, IL-2, TNF, IFNγ, STAT3, CCL-5Decreased release/expressionReduced inflammation in colitis models nih.govnih.govbiointerfaceresearch.com
PKCϵInhibitionIndirectly contributes to STAT3 downregulation aacrjournals.org
p-STAT3 ExpressionDecreaseOverall suppression of STAT3 activity mdpi.com

Wnt Pathway Regulation

This compound has been shown to regulate the Wnt/β-catenin signaling pathway, a crucial pathway involved in cell proliferation, differentiation, and tissue homeostasis. In studies involving mouse bone marrow mesenchymal stem cells (BMSC), this compound stimulated osteoblast differentiation and bone mineralization. At the molecular level, it directly inhibited Glycogen (B147801) Synthase Kinase 3 beta (GSK3β) activity and enhanced the phosphorylation of GSK3β. This action subsequently stimulated the nuclear translocation of β-catenin and Runx2, leading to an increase in the expression of osteoblastogenesis-related marker genes such as osteorix, osteocalcin, and Runx2. nih.govchemfaces.comresearchgate.net The inhibition of GSK3β by this compound facilitates the activation of the Wnt signaling pathway. nih.gov

Enzyme Inhibition and Modulation

This compound's pharmacological profile is significantly shaped by its ability to inhibit or modulate the activity of several enzymes implicated in inflammatory and apoptotic processes.

This compound suppresses the expression of caspase-11, an enzyme that is typically not expressed in most tissues under normal conditions but becomes highly inducible upon pathological stimulation, such as in the presence of lipopolysaccharide (LPS). brieflands.comispub.comnih.gov Research indicates that this compound inhibits LPS-induced caspase-11 expression in cultured cells by directly inhibiting the IκB kinase (IKK) complex. brieflands.comispub.comnih.govscialert.nettandfonline.comresearchgate.net This inhibition leads to the suppression of NF-κB-mediated transcription. nih.govresearchgate.netoup.com Studies have demonstrated that this compound attenuates the upregulation of methamphetamine-induced caspase-11 expression in PC12 and SH-SY5Y cells. oup.com Furthermore, inhibition of caspase-11 expression by this compound reduced the number of methamphetamine-induced apoptotic cells and inhibited the activation of caspase-3 and PARP, suggesting the involvement of the caspase-11/caspase-3 signaling pathway in methamphetamine-induced neurotoxicity. oup.com this compound has been identified as an inhibitor that effectively suppresses caspase-11-mediated pyroptosis, a form of programmed cell death, in various studies. tandfonline.com For instance, in a rat model of severe acute pancreatitis (SAP) with acute kidney injury (AKI), this compound treatment suppressed Gasdermin D (GSDMD) and caspase-11 expression in kidney tissues, reducing levels of pro-inflammatory cytokines like IL-1β and IL-18. tandfonline.com

This compound is recognized as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme critical in the metabolism of arachidonic acid to generate leukotrienes, which play a significant role in inflammation and various diseases. aacrjournals.orgnih.govnih.gov It inhibits the enzymatic activity of 5-LOX through an oxygen radical scavenger mechanism. aacrjournals.orgnih.govnih.gov The inhibitory concentration 50 (IC50) of this compound for 5-LOX is reported to be approximately 2.5 µM. aacrjournals.orgnih.govnih.govmedchemexpress.commedchemexpress.com In prostate cancer cells, the apoptosis-inducing effect of this compound is mediated, at least partially, via the inhibition of 5-LOX activity, as this effect can be prevented by 5-oxoETE, a metabolite of 5-LOX. nih.govresearchgate.net

This compound directly inhibits the IκB kinase (IKK) complex, which is crucial for the activation of Nuclear Factor-kappa B (NF-κB). brieflands.comispub.comnih.govscialert.netmedchemexpress.comsigmaaldrich.comcabidigitallibrary.org The IKK complex mediates the phosphorylation and degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm. By inhibiting IKK, this compound prevents the degradation of IκBα, thereby suppressing NF-κB-mediated gene transcription. nih.govsigmaaldrich.com This mechanism contributes to its anti-inflammatory properties and its ability to suppress LPS-induced caspase-11 expression. brieflands.comispub.comnih.govscialert.net

This compound induces caspase-dependent apoptosis in prostate cancer cells through the downregulation of Protein Kinase C ε (PKCε), notably without inhibiting Akt (protein kinase B). medchemexpress.comresearchgate.netresearchgate.netnih.govspandidos-publications.com This downregulation of PKCε represents a novel mechanism through which this compound selectively induces apoptosis in these cells. researchgate.netnih.govspandidos-publications.com

This compound directly inhibits the activity of Glycogen Synthase Kinase 3 beta (GSK3β). nih.govchemfaces.comresearchgate.netmedchemexpress.comacs.org This inhibition leads to enhanced phosphorylation of GSK3β and subsequent nuclear translocation of β-catenin, as observed in mouse bone marrow mesenchymal stem cells. nih.govchemfaces.comresearchgate.net The IC50 value for this compound's inhibition of GSK3β activity was determined to be 21.7 µM, although this effect was found to be weaker compared to known GSK3β inhibitors like staurosporine (B1682477) (IC50 of 10.06 nM). nih.govmedchemexpress.com This inhibition of GSK3β is a key factor in this compound's ability to facilitate osteoblastogenesis by activating the Wnt/GSK3β/β-catenin signaling pathway. nih.govchemfaces.comresearchgate.net Additionally, the inhibition of GSK3β by this compound has been linked to the modulation of NF-κB and Nrf2 pathways, contributing to its anti-inflammatory and antioxidant effects. acs.org

PDE4 Inhibition

This compound has been identified as a potent inhibitor of phosphodiesterase-4 (PDE4). PDE4 enzymes play a crucial role in regulating inflammatory responses by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) scienceopen.comamm-journal.orgopenrespiratorymedicinejournal.com. By inhibiting PDE4, this compound increases intracellular cAMP levels, which can lead to the modulation of inflammatory mediators scienceopen.comopenrespiratorymedicinejournal.com. Research has shown that Eclipta prostrata, a plant from which this compound is isolated, exhibits potent PDE4 inhibitory activity, with this compound being identified as the principal bioactive compound with an IC50 of 2.8 µM scienceopen.comnews-medical.net. Molecular dynamics simulations suggest that this compound forms stable interactions with PDE4D through hydrogen bonding and hydrophobic contacts scienceopen.comamm-journal.org. In in vitro studies, this compound significantly suppressed pro-inflammatory cytokines and chemokines, such as IL-1α, IL-1β, IL-8, CXCL-1, and CCL-2, in keratinocytes, indicating its potential in modulating inflammatory pathways relevant to conditions like psoriasis scienceopen.com.

EnzymeIC50 (µM)Reference
PDE42.8 scienceopen.comnews-medical.net

DNA Topoisomerase IIα Inhibition

This compound acts as a catalytic inhibitor of DNA topoisomerase IIα (Topo IIα) scispace.comresearchgate.netebi.ac.uknih.gov. Topo IIα is an enzyme critical for DNA replication, transcription, and repair, by managing DNA topology ebi.ac.uk. This compound inhibits the binding of DNA topoisomerase IIα to plasmid DNA and can antagonize the formation of etoposide-induced DNA cleavage complexes scispace.comresearchgate.net. The inhibitory effect of this compound on Topo IIα activity in in vitro settings is redox-dependent, diminishing in the presence of reducing agents scispace.comresearchgate.net. This inhibition contributes to its anti-tumor effects, as it can induce S and G2/M phase cell cycle arrest and DNA damage signaling in cancer cells, such as androgen receptor-negative MDA-MB-231 breast cancer cells researchgate.netebi.ac.uknih.gov.

Na+/K+-ATPase Inhibition

This compound has been shown to inhibit Na+/K+-ATPase activity oncotarget.comnih.govresearchgate.netacs.org. The Na+/K+-ATPase is a transmembrane protein complex vital for maintaining cellular ion gradients and osmotic balance researchgate.net. Studies on this compound analogues have explored the structural requirements for this inhibition. The presence of a hydroxyl group at position 2 of the coumestan (B1194414) structure favors the effect on Na+/K+-ATPase, while the presence of a catechol in ring D is important for its activity nih.govresearchgate.netcapes.gov.br. This inhibition suggests a potential role in modulating cellular ion homeostasis, which can have implications in various physiological and pathological contexts researchgate.net.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

This compound has demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) semanticscholar.orgresearchgate.netdntb.gov.ua. These enzymes are responsible for the hydrolysis of the neurotransmitters acetylcholine (B1216132) and butyrylcholine, respectively, and are significant targets in neurodegenerative diseases like Alzheimer's disease semanticscholar.orgnih.govmdpi.com. Crude methanolic extracts of Wedelia chinensis, containing this compound, have shown dose-dependent inhibition of AChE and BChE semanticscholar.orgresearchgate.net. For instance, the aqueous fraction (AQF) and ethyl acetate (B1210297) fraction (EAF) of W. chinensis exhibited significant inhibition against AChE (IC50: 40.02 ± 0.164 µg/ml and 57.76 ± 0.370 µg/ml, respectively) and BChE (IC50: 31.79 ± 0.182 µg/ml and 48.41 ± 0.053 µg/ml, respectively) semanticscholar.orgresearchgate.net. While specific IC50 values for isolated this compound against these enzymes were not directly provided in the search results, its presence in active fractions suggests its contribution to this inhibitory effect.

EnzymeIC50 (µg/ml) for W. chinensis fractions (containing this compound)Reference
AChE (Aqueous Fraction)40.02 ± 0.16 semanticscholar.orgresearchgate.net
AChE (Ethylacetate Fraction)57.76 ± 0.37 semanticscholar.orgresearchgate.net
BChE (Aqueous Fraction)31.79 ± 0.18 semanticscholar.orgresearchgate.net
BChE (Ethylacetate Fraction)48.41 ± 0.05 semanticscholar.orgresearchgate.net

Gene Expression and Protein Regulation

Downregulation of c-Myc mRNA and Protein Levels

This compound has been observed to severely downregulate the expression of c-Myc mRNA and protein levels in prostate cancer cells nih.govaacrjournals.orgnih.govresearchgate.netcjnmcpu.com. The c-Myc gene encodes an oncoprotein transcription factor frequently upregulated in various cancer types, playing a critical role in maintaining their transformed phenotype nih.govaacrjournals.orgnih.gov. This compound dramatically decreases c-Myc protein levels, nuclear accumulation, DNA-binding, and transcriptional activities in a dose- and time-dependent manner nih.govaacrjournals.orgnih.govresearchgate.net. This downregulation of c-Myc by this compound is correlated with the reduced expression of its target genes, such as survivin, aurora kinase, and cyclin D1 aacrjournals.orgnih.govresearchgate.net. These findings highlight a novel anti-cancer mechanism of this compound, suggesting its potential in therapeutic strategies against c-Myc-driven cancers nih.govaacrjournals.orgnih.gov. This compound has also been shown to downregulate c-Myc in vivo in nude mice xenografts nih.govaacrjournals.orgresearchgate.net.

Regulation of Bcl-2 Family Proteins

This compound influences the regulation of Bcl-2 family proteins, which are key regulators of apoptosis (programmed cell death) researchgate.netbmj.comroyalsocietypublishing.orgmdpi.comnih.gov. The Bcl-2 family includes both anti-apoptotic (e.g., Bcl-2, Bcl-XL) and pro-apoptotic (e.g., Bax, Bak) members, and their balance dictates cell fate royalsocietypublishing.orgmdpi.comnih.gov. Studies have indicated that this compound can induce apoptosis in cancer cells and that this effect can involve the regulation of Bcl-2 family proteins bmj.com. For instance, in primary cultured rat cardiomyocytes subjected to anoxia/reoxygenation injury, pretreatment with this compound was found to have anti-apoptotic effects, which were attributed to the upregulation of Bcl-2 gene expression and the inhibition of Bax and PARP(89KD) gene expression bmj.com. Additionally, this compound has been shown to suppress Bcl-2 induction in certain contexts, such as by abrogating IκBα phosphorylation and degradation following TNF-α treatment, thereby suppressing subsequent SLUG and Bcl-2 induction researchgate.net.

Impact on Expression of Matrix Metalloproteinases (MMPs) and ADAMTS

This compound has been shown to significantly modulate the expression of matrix metalloproteinases (MMPs) and A disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS), which are key enzymes involved in extracellular matrix (ECM) degradation, particularly in conditions like osteoarthritis (OA). Pretreatment with this compound followed by interleukin-1 beta (IL-1β) treatment significantly decreased the expression of MMP1, MMP3, and MMP13 in chondrocytes, thereby promoting ECM protection. nih.gov Additionally, it reduced the expression of ADAMTS5, a major aggrecanase, in the same cellular context. nih.gov In hydrogen peroxide (H2O2)-induced nucleus pulposus (NP) cells, this compound treatment restored ECM balance by downregulating the mRNA and protein levels of MMP3, MMP13, and ADAMTS5. itjfs.com

Table 1: Influence of this compound on Matrix-Degrading Enzymes

Enzyme/GeneEffect of this compoundCellular ContextReference
MMP1Decreased expressionChondrocytes (IL-1β-treated) nih.gov
MMP3Decreased expressionChondrocytes (IL-1β-treated), NP cells (H2O2-induced) nih.govitjfs.com
MMP13Decreased expressionChondrocytes (IL-1β-treated), NP cells (H2O2-induced) nih.govitjfs.com
ADAMTS5Decreased expressionChondrocytes (IL-1β-treated), NP cells (H2O2-induced) nih.govitjfs.com

Enhancement of Collagen II and SOX9 Expression

Beyond inhibiting degradative enzymes, this compound also promotes the synthesis of crucial ECM components. It significantly increased the expression of Collagen II and SOX9 in chondrocytes that were pretreated with IL-1β. nih.gov Furthermore, this compound promotes the chondrogenic differentiation of mesenchymal stem cells (MSCs) by upregulating the expression of chondrocyte marker genes, including COL2A1 (which encodes Collagen II alpha-1) and SOX9. nih.govkoreamed.org In H2O2-induced NP cells, this compound treatment helped restore ECM balance by upregulating synthesis markers such as Col2α and Sox9. itjfs.com SOX9 is recognized as a master transcription factor in chondrogenesis, playing a pivotal role in controlling the expression of key chondrocyte-specific genes, including COL2A1. nih.govmdpi.com

Table 2: Influence of this compound on Cartilage Synthesis Markers

Marker/GeneEffect of this compoundCellular ContextReference
Collagen IIIncreased expressionChondrocytes (IL-1β-treated), NP cells (H2O2-induced) nih.govitjfs.com
SOX9Increased expressionChondrocytes (IL-1β-treated), MSCs, NP cells (H2O2-induced) nih.govitjfs.comnih.govkoreamed.org

Influence on Androgen Receptors

This compound has been reported to influence androgen receptor function. Its anti-cancer properties, particularly in prostate cancer, have been attributed in part to its ability to inhibit the androgen receptor. mdpi.comoncotarget.comspandidos-publications.com This suggests a mechanism by which this compound may exert its growth inhibitory effects on certain tumor cells. oncotarget.comnih.gov

Regulation of Osteoclast Differentiation Markers (e.g., c-src, c-fos, cathepsin k)

This compound plays a role in bone homeostasis by suppressing osteoclastogenesis, the process of osteoclast differentiation. It achieves this by inhibiting the nuclear factor-kappa B (NF-κB)/c-fos/NFATc1 pathway. nih.govnih.gov This inhibition leads to a reduction in the expression of several osteoclastogenesis-related marker genes, including c-src, c-fos, and cathepsin K. nih.govnih.govdntb.gov.ua Cathepsin K, a cysteine protease specifically expressed by osteoclasts, is crucial for degrading bone matrix proteins, and its inhibition by this compound contributes to reduced bone resorption. nih.gov Similarly, c-Src, which is involved in osteoclast migration, may also be targeted by this compound, potentially blocking osteoclast activity. nih.gov The binding of RANKL to its receptor RANK activates pathways involving NF-κB and the AP-1 transcription factor complex (which includes c-Fos), leading to the induction of NFATc1 and the subsequent expression of osteoclast-specific genes like Cathepsin K. nih.govjmb.or.kr

Table 3: Influence of this compound on Osteoclast Differentiation Markers

Marker/GeneEffect of this compoundPathway/MechanismReference
c-srcDecreased expressionNF-κB/c-fos/NFATc1 pathway inhibition nih.govnih.govdntb.gov.ua
c-fosDecreased expressionNF-κB/c-fos/NFATc1 pathway inhibition nih.govnih.govdntb.gov.ua
Cathepsin KDecreased expressionNF-κB/c-fos/NFATc1 pathway inhibition nih.govnih.govdntb.gov.ua

Cellular Processes Affected

This compound significantly impacts several fundamental cellular processes, including programmed cell death (apoptosis) and cell proliferation.

Apoptosis Induction

This compound is a potent inducer of apoptosis in various cancer cell lines. It has been observed to kill both androgen-sensitive and androgen-independent prostate cancer cells in a dose-dependent manner by dramatically inducing apoptosis. spandidos-publications.comebi.ac.uk This apoptosis is dependent on the activation of c-Jun N-terminal Kinase (c-JNK) and caspase-3. spandidos-publications.comebi.ac.uk Furthermore, this compound triggers apoptosis in prostate cancer cells through the downregulation of protein kinase Cε (PKCε) activity, notably without inhibiting Akt. spandidos-publications.comebi.ac.uknih.gov The compound also induces apoptosis in breast cancer cells, including androgen receptor-negative MDA-MB-231 cells, suggesting mechanisms independent of androgen receptor inhibition in some contexts. nih.govebi.ac.uk In PRC2-dependent cancer cells such as HepG2, THP1, and K562, this compound has been shown to significantly increase apoptosis. oncotarget.com Beyond cancer, this compound has been found to inhibit cellular senescence and apoptosis in H2O2-induced NP cells. itjfs.com Notably, this compound can synergize with other agents, such as enzalutamide, to induce apoptosis in prostate cancer cells. aacrjournals.org

Cell Proliferation Inhibition

This compound exhibits significant cell proliferation inhibitory effects across various cell types. It strongly inhibits the growth and survival characteristics of prostate cancer cells, while demonstrating minimal effects on non-cancerous cells under similar experimental conditions. nih.govaacrjournals.org The compound has been shown to repress the proliferation of PRC2-dependent cancer cells, including HepG2, THP1, and K562 cells. oncotarget.com In breast cancer cell lines (MDA-MB-231, MDA-MB-468, and T47D), this compound induced growth arrest. mdpi.com It also effectively blocked the invasion and anchorage-independent colony-forming abilities of prostate cancer cells. aacrjournals.org Furthermore, this compound can inhibit the abnormal proliferation of human renal mesangial cells (HRMCs) induced by lipopolysaccharide (LPS) by regulating the nuclear factor-kappa B (NF-κB) signaling pathway. e-century.us In ovarian cancer, this compound inhibited PA-1 ovarian cancer cell proliferation, and in combination with cisplatin (B142131), it enhanced the cytotoxic effect by downregulating NF-κB expression. informaticsjournals.co.in

Table 4: Representative IC50 Values for this compound's Cellular Effects

Effect/TargetIC50 Value (µM)Cellular/Assay ContextReference
5-Lipoxygenase (5-Lox) inhibition~2.5In vitro spandidos-publications.com
Chymotrypsin-like proteasome activity (in vitro)6.13 (20S), 9.97 (26S)Purified proteasome complexes mdpi.com
Chymotrypsin-like proteasome activity (in cells)10–25Breast cancer cells mdpi.com
Chymotrypsin-like proteasome activity (MDA-MB-231)27.8Breast cancer cell line mdpi.com
Chymotrypsin-like proteasome activity (MDA-MB-468)12.78Breast cancer cell line mdpi.com
Chymotrypsin-like proteasome activity (T47D)19.45Breast cancer cell line mdpi.com
PA-1 ovarian cancer cell proliferation10PA-1 human cancer cell line informaticsjournals.co.in

Preclinical Studies and in Vivo Efficacy

Animal Models of Disease

Cancer Models (e.g., Prostate Tumor Xenografts, HepG2 cells)

Wedelolactone has demonstrated notable anticancer effects in preclinical models of prostate cancer. In studies involving prostate tumor xenografts, the compound has been shown to inhibit tumor growth. mdpi.com This effect is attributed to its ability to downregulate the c-Myc oncoprotein at both the transcriptional and translational levels. mdpi.com The reduction in c-Myc leads to a decrease in the expression of its target genes, such as survivin and cyclin D1, which are critical for cell survival and proliferation. researchgate.net Furthermore, this compound has been observed to induce apoptosis in both androgen-dependent and androgen-independent prostate cancer cells. mdpi.com This programmed cell death is mediated through the activation of caspase-3 and JNK, alongside the inhibition of protein kinase C (PKC), but not Akt. mdpi.com

Cancer Model Key Findings References
Prostate Tumor XenograftsInhibited tumor growth by downregulating c-Myc, survivin, and cyclin D1. Induced apoptosis via caspase-3 and JNK activation. mdpi.comresearchgate.net

Inflammation Models (e.g., Zymosan-induced shock, DSS-induced colitis)

The anti-inflammatory properties of this compound have been validated in several in vivo models. In a zymosan-induced shock model in mice, this compound administration significantly protected against lethality by inhibiting systemic inflammatory cytokine levels. nih.govbrieflands.com Zymosan, a component of yeast cell walls, induces a potent inflammatory response. This compound was found to suppress the zymosan-mediated secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-12p40 in bone marrow-derived macrophages. nih.govbrieflands.com

In models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, which mimics inflammatory bowel disease, oral administration of this compound attenuated pathological damage to the colon. nih.gov It significantly reduced inflammatory infiltration and the activity of myeloperoxidase, a marker of neutrophil infiltration. nih.gov The therapeutic effect in this model is linked to the downregulation of the IL-6/STAT3 signaling pathway, a key inflammatory cascade in colitis. nih.gov

Inflammation Model Key Findings References
Zymosan-induced shockProtected mice from shock-induced lethality. Inhibited the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-12p40). nih.govbrieflands.com
DSS-induced colitisAttenuated colonic damage and inflammatory infiltration. Inhibited the IL-6/STAT3 signaling pathway. nih.gov

Osteoarthritis Models (e.g., DMM mice)

In a destabilization of the medial meniscus (DMM) mouse model of osteoarthritis, this compound demonstrated chondroprotective effects. nih.gov It was shown to alleviate cartilage degeneration and reduce inflammation within the joint. nih.gov The underlying mechanism involves the suppression of the NF-κB signaling pathway. nih.gov By inhibiting the translocation of the p65 subunit of NF-κB, this compound prevents the upregulation of inflammatory mediators such as COX-2, iNOS, TNF-α, and IL-6 in chondrocytes, thereby mitigating the progression of osteoarthritis. nih.gov

Osteoarthritis Model Key Findings References
DMM miceAlleviated cartilage damage and joint inflammation. Suppressed the NF-κB signaling pathway in chondrocytes. nih.gov

Bone Loss Models (e.g., Ovariectomy-induced, Particle-induced osteolysis)

This compound has shown potential in mitigating bone loss in different preclinical models. In a mouse calvarial model of particle-induced osteolysis, a common complication of total joint replacement, oral administration of this compound reduced the severity of bone loss. researchgate.netnih.govcolab.ws Micro-CT analysis revealed that this compound treatment helped maintain bone mineral density and trabecular bone thickness. nih.gov Histological analysis confirmed a lower number of osteoclasts, the cells responsible for bone resorption, in the this compound-treated groups. researchgate.netnih.gov Research also suggests that this compound can prevent bone loss induced by ovariectomy by inhibiting osteoclast activity while enhancing osteoblast activity. researchgate.net

Bone Loss Model Key Findings References
Particle-induced osteolysisReduced the severity of bone loss. Decreased the number of osteoclasts. Maintained bone mineral density. researchgate.netnih.govcolab.ws
Ovariectomy-inducedInhibited osteoclast activity and enhanced osteoblast activity. researchgate.net

Diabetes Models (e.g., Zebrafish)

A zebrafish model of diabetes, characterized by interleukin-1β (Il-1β)-driven islet inflammation, has been used to investigate the anti-diabetic potential of this compound. nih.govkcl.ac.uknih.gov In this model, this compound treatment was found to reduce immune cell infiltration into the pancreatic islets. nih.govnih.gov Furthermore, it ameliorated the hyperglycemic phenotype observed in these fish following a glucose challenge. nih.govnih.gov These findings suggest that this compound can protect pancreatic β-cells from inflammatory damage and help maintain their function. nih.govkcl.ac.uknih.gov

Diabetes Model Key Findings References
Zebrafish (Il-1β-driven islet inflammation)Reduced immune cell infiltration in pancreatic islets. Ameliorated hyperglycemia. Protected β-cells from inflammatory damage. nih.govkcl.ac.uknih.gov

Psoriasis Models

The efficacy of this compound in treating psoriasis has been evaluated in an imiquimod (B1671794) (IMQ)-induced psoriasis-like murine model. scienceopen.com Topical application of this compound significantly alleviated psoriatic symptoms, including erythema, scaling, and epidermal hyperplasia, with an efficacy greater than the conventional treatment, calcipotriol. scienceopen.comscienceopen.comnews-medical.net Histological analysis confirmed that this compound reduced epidermal thickening and inflammatory cell infiltration. scienceopen.com The therapeutic effect is attributed to its ability to inhibit phosphodiesterase-4 (PDE4), which leads to restored cAMP levels and downregulated expression of pro-inflammatory cytokines such as TNF-α, IL-6, IL-17A, and IL-23. scienceopen.com

Psoriasis Model Key Findings References
Imiquimod-induced murine modelAlleviated psoriatic symptoms (erythema, scaling, epidermal hyperplasia). Reduced epidermal thickening and inflammatory cell infiltration. Inhibited PDE4 and downregulated pro-inflammatory cytokines. scienceopen.comscienceopen.comnews-medical.net

Thrombocytopenia Models

In vivo studies have investigated the efficacy of this compound (WED) in radiation-induced thrombocytopenia (RIT) mouse models. researchgate.netresearchgate.netnih.gov Following whole-body irradiation to induce thrombocytopenia, administration of WED was shown to significantly restore platelet counts. researchgate.netresearchgate.netnih.gov The compound promoted the production of hematopoietic stem cells (HSCs), megakaryocytes, and reticulated platelets. researchgate.netresearchgate.netnih.gov This therapeutic effect is linked to the regulation of mitochondrial oxidative phosphorylation, mediated by the AMPK signaling pathway, and the activation of the MAPK signaling pathway. researchgate.netresearchgate.netnih.gov

Demonstrated Therapeutic Benefits In Vivo

This compound has been shown to inhibit tumor growth and reduce tumor burden in several in vivo cancer models. In prostate cancer xenografts, oral administration of this compound significantly reduced tumor growth. aacrjournals.orgnih.gov This effect was associated with the downregulation of c-Myc and its target proteins, survivin and cyclin D1. aacrjournals.orgnih.gov Similarly, in a 4T1 orthotopic murine breast cancer model, this compound suppressed both tumor growth and metastasis. nih.gov The anti-cancer activity in this model was linked to the regulation of the TGF-β1/Smad signaling pathway. nih.gov

Cancer ModelKey FindingsAffected Signaling Pathways
Prostate Cancer (Xenograft)Significantly reduced tumor growth. aacrjournals.orgnih.govDownregulation of c-Myc, survivin, and cyclin D1. aacrjournals.orgnih.gov
Breast Cancer (4T1 Orthotopic)Suppressed tumor growth and metastasis. nih.govRegulation of TGF-β1/Smad signaling. nih.gov

This compound has demonstrated protective effects against organ damage in models of colitis and osteoarthritis. In a dextran sodium sulfate (DSS)-induced colitis mouse model, oral administration of this compound attenuated pathological colonic damage. researchgate.netnih.gov This was evidenced by the inhibition of inflammatory infiltration and the reduction of myeloperoxidase and alkaline phosphatase activities. researchgate.netnih.gov In a murine model of collagen-induced arthritis, this compound treatment ameliorated ankle joint swelling and cartilage degradation. viamedica.plnih.gov Furthermore, in a destabilization of the medial meniscus (DMM) mouse model of osteoarthritis, this compound was shown to alleviate cartilage damage. nih.gov Studies also indicate that this compound promotes the chondrogenic differentiation of mesenchymal stem cells, which can aid in cartilage repair. nih.govijstemcell.com

Disease ModelObserved Protective Effects
Dextran Sodium Sulfate (DSS)-Induced ColitisAttenuated pathological colonic damage. researchgate.netnih.gov
Collagen-Induced ArthritisAmeliorated ankle joint swelling and cartilage degradation. viamedica.plnih.gov
Osteoarthritis (DMM model)Alleviated cartilage damage. nih.gov
Cartilage Defect ModelPromoted cartilage repair through chondrogenic differentiation of mesenchymal stem cells. nih.govijstemcell.com

A consistent finding across multiple in vivo studies is the ability of this compound to suppress inflammatory infiltration. In the DSS-induced colitis model, this compound inhibited the infiltration of inflammatory cells into the colon. researchgate.netnih.govnih.gov Similarly, in a murine model of collagen-induced arthritis, it decreased the infiltration of inflammatory cells in synovial tissues. viamedica.plnih.gov In a model of psoriasis, topical application of this compound reduced inflammatory cell infiltration in the epidermis. scienceopen.comscienceopen.com This anti-inflammatory effect is also observed in a bleomycin-induced pulmonary fibrosis model, where this compound significantly reduced inflammatory cell infiltration in lung tissues. frontiersin.org Furthermore, in lipopolysaccharide (LPS)-induced acute lung injury, this compound pretreatment suppressed the increase of TNF-α positive cells in the lungs. acs.org

This compound has shown potential in maintaining bone health in animal models of bone loss. In ovariectomized mice, a model for postmenopausal osteoporosis, administration of this compound prevented ovariectomy-induced bone loss. nih.gov This was achieved by enhancing osteoblast activity and inhibiting osteoclast activity. nih.gov The compound was found to stimulate osteoblast differentiation and bone mineralization. nih.gov These findings suggest that this compound could be a dual-functional agent for osteoporosis by both promoting bone formation and suppressing bone resorption. nih.gov

In a mouse model of radiation-induced thrombocytopenia (RIT), this compound has been proven effective at restoring platelet counts. researchgate.netresearchgate.netnih.govfrontiersin.org Treatment with this compound following irradiation significantly promoted the recovery of platelets. researchgate.netresearchgate.netnih.govfrontiersin.org This was associated with an enhanced production of hematopoietic stem cells, megakaryocyte progenitors, and mature megakaryocytes in the bone marrow. nih.govfrontiersin.org

Methodological Approaches in Wedelolactone Research

Extraction and Isolation Techniques

The isolation of wedelolactone from its natural sources, primarily plants of the Eclipta and Wedelia genera, involves various extraction techniques. The choice of method can significantly impact the yield and purity of the final compound. Researchers have explored a range of conventional and modern techniques to optimize the extraction process.

Solvent Extraction

Solvent extraction is a foundational technique for isolating this compound. The selection of the solvent is critical and is often based on the polarity of this compound. Studies have investigated the efficacy of various solvents, including methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), and water-ethanol mixtures. tandfonline.cominnovareacademics.in

Methanol has been frequently reported as an effective solvent for this compound extraction. scialert.net In some studies, a methanolic extract yielded the highest concentration of this compound compared to other solvents like hexane, ethanol, and water. researchgate.net For instance, methanolic solid-liquid extraction from the leaves of Eclipta alba has reported yields of this compound at 5.1 mg/g under specific conditions. mdpi.com Another study using a methanol-water system in heat reflux extraction yielded 2.8 mg/g of this compound. mdpi.com

Ethanol, often in combination with water, is another commonly used solvent. An ethanol-water mixture in heat reflux extraction from the aerial parts of E. alba resulted in a this compound yield of 62.93 ± 0.82%. mdpi.com Similarly, an 80% ethanol solution was found to be optimal in another study. cjnmcpu.com The use of ethyl acetate has also been noted, with one study finding this compound to be abundant in ethyl acetate and ethanol extracts. tandfonline.com Partitioning with polar solvents like n-butanol and ethyl acetate has been shown to enrich the concentration of this compound in the extract. scielo.br

Table 1: Comparison of Solvents in this compound Extraction
Solvent/Solvent SystemPlant SourceExtraction MethodThis compound Yield/ConcentrationReference
MethanolEclipta alba (leaves)Solid-Liquid Extraction5.1 mg/g mdpi.com
MethanolEclipta albaSoxhlet ExtractionHighest among tested solvents researchgate.net
MethanolEclipta alba (whole plant)Soxhlet Extraction0.233% w/w innovareacademics.in
Ethanol-WaterEclipta alba (aerial parts)Heat Reflux Extraction62.93 ± 0.82% mdpi.com
80% EthanolEclipta prostrataUltrasound-Assisted Extraction3.90 mg/g cjnmcpu.com
Water:Ethanol (7:3)Eclipta alba (whole plant)Maceration followed by Percolation0.271% w/w innovareacademics.in
Ethyl AcetateEclipta prostrataCold PercolationHigh percentage area in HPTLC tandfonline.com
n-ButanolEclipta albaPartitioning of Methanol ExtractHighest concentration among partitions scielo.br

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction (UAE) is a modern technique that utilizes acoustic cavitation to enhance the extraction process, often leading to shorter extraction times and reduced solvent consumption. researchgate.netmdpi.com Several studies have successfully applied UAE for the extraction of this compound from Eclipta alba. researchgate.net

The efficiency of UAE is influenced by several parameters, including the choice of solvent, temperature, ultrasonic power, and solid-to-liquid ratio. scielo.brscielo.br In one study, methanol was found to be the most effective solvent for UAE of this compound, yielding a maximum of 0.62 mg/g under optimized conditions of 170 W power, a 60:1 solvent-to-solid ratio, and a temperature of 50°C for 45 minutes. scielo.brresearchgate.net Another investigation optimized UAE conditions using a 48% ethanol-water mixture, 40°C temperature, 90 W ultrasound power, and a 50 mL/g solid-to-liquid ratio for 11 minutes, which resulted in a yield of 3.90 mg/g of this compound. cjnmcpu.com

Comparatively, UAE has shown to be more efficient than conventional batch extraction in terms of time, though some studies report a lower yield compared to Soxhlet extraction. scielo.brresearchgate.net For instance, one study reported a this compound yield of 0.36% using UAE with methanol. techscience.com

Table 2: Research Findings on Ultrasound-Assisted Extraction of this compound
Plant SourceOptimized ConditionsThis compound YieldReference
Eclipta albaMethanol, 170 W power, 60:1 solvent-to-solid ratio, 50°C, 45 min0.62 mg/g scielo.brresearchgate.net
Eclipta prostrata48% ethanol-water, 40°C, 90 W power, 50 mL/g solid-to-liquid ratio, 11 min3.90 mg/g cjnmcpu.com
Eclipta albaMethanol, 1:5 herb to powder ratio0.36% techscience.com

Soxhlet Extraction

Soxhlet extraction is a conventional and exhaustive method that utilizes continuous solvent reflux to extract compounds from a solid material. researchgate.net It has been widely employed for the extraction of this compound from Eclipta alba and has often been used as a benchmark to compare the efficiency of other extraction techniques. researchgate.netnih.gov

Several studies have highlighted that Soxhlet extraction can provide a high yield of this compound. researchgate.net One study reported that Soxhlet extraction yielded a higher percentage of this compound (0.48% w/w) compared to five other methods, including maceration, supercritical fluid extraction, microwave-assisted extraction, ultrasonication, and orbital shaker bath. ijpsdronline.com The choice of solvent in Soxhlet extraction is crucial, with methanol frequently being the preferred solvent. innovareacademics.in A methanolic Soxhlet extract has been shown to yield the highest amount of this compound compared to hexane, ethanol, and water. researchgate.net

Yields can vary depending on the specific parameters. For example, methanolic Soxhlet extraction from E. alba leaves yielded 5.05 mg/g with a 1:150 solid-to-liquid ratio at 90°C for 6 hours, while another study under similar conditions but with a 1:100 ratio reported a yield of 0.7 mg/g. researchgate.netmdpi.com In another case, Soxhlet extraction of W. calendulacea with methanol for 24 hours yielded 7.08 ± 0.29 mg/100 g of this compound. nih.gov

Table 3: Research Findings on Soxhlet Extraction of this compound
Plant SourceSolventExtraction TimeThis compound YieldReference
Eclipta albaMethanolNot Specified0.48% w/w ijpsdronline.com
Eclipta alba (leaves)Methanol6 hours5.05 mg/g researchgate.netmdpi.com
Eclipta alba (leaves)Methanol6 hours0.7 mg/g scielo.brresearchgate.net
Wedelia calendulaceaMethanol24 hours7.08 ± 0.29 mg/100 g nih.gov
Eclipta alba (whole plant)MethanolNot Specified0.233% w/w innovareacademics.in
Eclipta alba (aerial parts)Various (water, hexane, methanol, ethanol)36 hoursNot specified, but extracted techscience.com

Supercritical CO2 Extraction

Supercritical CO2 (SC-CO2) extraction is a green and efficient technique that uses carbon dioxide in its supercritical state as the extraction solvent. researchgate.net This method offers advantages such as high selectivity and the use of a non-toxic, readily available solvent. nih.govresearchgate.net It has been successfully applied to the extraction of this compound from both Eclipta alba and Wedelia calendulacea. mdpi.comnih.gov

The efficiency of SC-CO2 extraction is dependent on parameters like pressure, temperature, and the use of a co-solvent or modifier. nih.govnih.gov One study on W. calendulacea optimized the conditions to be an extraction pressure of 25 MPa, a temperature of 40°C, a 10% modifier concentration, and an extraction time of 90 minutes, which resulted in a this compound yield of 8.01 ± 0.34 mg/100 g. nih.govresearchgate.net This was a higher yield and a significantly shorter extraction time compared to the 7.08 ± 0.29 mg/100 g obtained after 24 hours with conventional Soxhlet extraction. nih.gov

Another study reported that SC-CO2 extraction of E. alba produced a higher yield of this compound (15.37 ± 0.63 mg/100 g) in a shorter time (60 minutes) compared to Soxhlet extraction (13.71 ± 0.82 mg/100 g in 24 hours). mdpi.com However, a different study found that supercritical fluid extraction yielded the lowest percentage of this compound (0.002%–0.013%) compared to other methods, attributing this to the polar nature of the compound. scielo.brcabidigitallibrary.org

Table 4: Research Findings on Supercritical CO2 Extraction of this compound
Plant SourceOptimized ConditionsThis compound YieldReference
Wedelia calendulacea25 MPa pressure, 40°C, 10% modifier, 90 min8.01 ± 0.34 mg/100 g nih.govresearchgate.net
Eclipta albaNot specified15.37 ± 0.63 mg/100 g mdpi.com
Eclipta alba4000–6000 psi, 40–50°C0.002%–0.013% techscience.comcabidigitallibrary.org

Microwave-Assisted Extraction

Microwave-Assisted Extraction (MAE) is a modern extraction technique that utilizes microwave energy to heat the solvent and sample, leading to a more rapid and efficient extraction process. cjnmcpu.com This method has been shown to be effective for extracting this compound from Eclipta alba, offering advantages in terms of time and efficiency. mdpi.comresearchgate.net

The key parameters influencing MAE include microwave power, extraction time, solvent concentration, and the solvent-to-solid ratio. researchgate.net A study using response surface methodology to optimize these parameters for this compound extraction from E. alba identified the optimal conditions as a microwave power of 208 W, an ethanol concentration of 90%, an extraction time of 26.5 minutes, and a solvent-to-solid ratio of 33 mL/g. researchgate.net Under these conditions, the extraction yield of this compound was 82.67 ± 0.16%. mdpi.comresearchgate.net

When compared to other methods like ultrasonic extraction, maceration, and heat reflux extraction, MAE demonstrated the highest yield of this compound in a shorter amount of time. mdpi.com In another study, a reflux system with a round-bottom flask was used for MAE of this compound from E. alba using 90% ethanol and 200 W microwave radiation for 30 minutes. cjnmcpu.comtechscience.com The final purification of the extract resulted in a 77.66% yield and 99.46% purity of this compound. cabidigitallibrary.orgresearchgate.net

Table 5: Research Findings on Microwave-Assisted Extraction of this compound
Plant SourceOptimized ConditionsThis compound Yield/PurityReference
Eclipta alba208 W power, 90% ethanol, 26.5 min, 33 mL/g solvent-to-solid ratio82.67 ± 0.16% yield mdpi.comresearchgate.net
Eclipta alba200 W power, 90% ethanol, 30 min77.66% yield, 99.46% purity cabidigitallibrary.orgresearchgate.net

Aqueous Two-Phase Extraction (ATPS)

Aqueous Two-Phase Extraction (ATPS) is a liquid-liquid extraction technique that employs a system of two immiscible aqueous phases, typically formed by a polymer and a salt, or two different polymers. mdpi.comresearchgate.net This method has been successfully applied for the extraction of this compound from Eclipta alba leaves. mdpi.com

The efficiency of ATPS for this compound extraction is influenced by several factors, including the molecular weight and concentration of the polymer (e.g., polyethylene (B3416737) glycol or PEG), the concentration of the salt (e.g., sodium citrate), and the pH of the system. researchgate.netnih.gov In one study, the optimal conditions for ATPS were found to be a solid-liquid ratio of 1:40, PEG with a molecular weight of 6000, a PEG concentration of 18% (w/v), a sodium citrate (B86180) concentration of 17.96% (w/v), and a pH of 7, with an extraction time of 2 hours. mdpi.com These conditions resulted in a this compound yield of 6.52 mg/g, which was higher and required less time compared to Soxhlet and batch extraction methods. mdpi.com

Response surface methodology has been used to further optimize the process, achieving a maximum extraction yield of 6.73 mg/g under slightly modified optimized parameters. researchgate.netnih.gov ATPS was found to provide a 1.3-fold increase in the extraction yield of this compound compared to other conventional methods. researchgate.netnih.gov

Table 6: Research Findings on Aqueous Two-Phase Extraction of this compound
Plant SourceOptimized ConditionsThis compound YieldReference
Eclipta alba (leaf)1:40 solid-liquid ratio, PEG 6000, 18% w/v PEG, 17.96% w/v sodium citrate, pH 7, 2 hours6.52 mg/g mdpi.com
Eclipta albaPEG 6000, 18% w/v PEG, 17.96% w/v sodium citrate, pH 76.73 mg/g researchgate.netnih.gov

The isolation, identification, and quantification of this compound from natural sources and biological matrices rely on a variety of sophisticated analytical techniques. These methods are crucial for ensuring the purity of the compound for research purposes and for studying its pharmacokinetic and pharmacodynamic properties.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Researchers have developed and validated several HPLC methods for its quantification in plant extracts and pharmaceutical formulations.

A common approach involves using a C18 column as the stationary phase with a mobile phase typically consisting of a mixture of methanol and water, often with the addition of an acid like acetic or formic acid to improve peak shape and resolution. scielo.brsemanticscholar.org Detection is frequently carried out using a photodiode array (PDA) detector at a wavelength where this compound exhibits maximum absorbance, which has been identified as 351 nm or 352 nm. scielo.brsemanticscholar.org

For instance, one validated method utilized a mobile phase of methanol, water, and acetic acid (95:5:0.04, v/v/v) in an isocratic elution mode, achieving a retention time of approximately 2.9 minutes. scielo.br Another study employed a mobile phase of methanol and 0.2% formic acid in water (57:43 v/v), resulting in a retention time of 5.9 minutes. semanticscholar.org The specificity of these methods is confirmed by comparing the retention time and UV spectrum of the peak in a sample to that of a pure this compound standard. semanticscholar.org

Validation parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ) are established to ensure the reliability of the method. Linearity is typically observed over a specific concentration range, for example, 5-100 µg/mL. scielo.brsemanticscholar.org The LOD and LOQ, which indicate the sensitivity of the method, have been reported to be as low as 0.5 µg/mL and 1 µg/mL, respectively. semanticscholar.org

Table 1: HPLC Methods for this compound Quantification

Stationary Phase Mobile Phase Detection Wavelength Retention Time (min) LOD (µg/mL) LOQ (µg/mL) Reference
C18 Methanol:Water:Acetic Acid (95:5:0.04) 352 nm 2.9 2 5 scielo.br
C18 Methanol:0.2% Formic Acid in Water (57:43) 351 nm 5.9 0.5 1 semanticscholar.org

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it a valuable tool for this compound research, particularly in pharmacokinetic studies. UPLC systems utilize columns with smaller particle sizes, which allows for faster analysis times and improved separation efficiency.

One study developed a UPLC method for the determination of this compound in rat plasma. nih.govmdpi.com This method employed a Kromasil C18 UPLC column and a gradient mobile phase of methanol-water containing 0.5% acetic acid. mdpi.com The method demonstrated good linearity over a concentration range of 1.9375–124 µg/mL and was successfully applied to a pharmacokinetic study in rats following oral administration. mdpi.com

Another UPLC-MS/MS method was developed for the simultaneous quantification of this compound and demethylthis compound (B190455) in rat plasma. nih.gov This method used a Venusil C18 column with an isocratic mobile phase of acetonitrile (B52724) and 0.1% formic acid in water (55:45, v/v). nih.gov The analysis was performed using electrospray ionization in negative mode with selected reaction monitoring (SRM) for high selectivity and sensitivity, achieving a linear range of 0.25-100 ng/mL for both analytes. nih.gov

Table 2: UPLC Methods for this compound Analysis

Stationary Phase Mobile Phase Detection Application Reference
Kromasil C18 Methanol-Water with 0.5% Acetic Acid (gradient) UV Pharmacokinetic study in rat plasma mdpi.com
Venusil C18 Acetonitrile-0.1% Formic Acid in Water (55:45, isocratic) MS/MS (ESI-) Pharmacokinetic study in rat plasma nih.gov

TLC Detection

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative identification of this compound in plant extracts. scholarsresearchlibrary.comnih.gov It is often used as a preliminary screening tool before more sophisticated quantitative analysis.

In a typical TLC analysis, a methanolic extract of the plant material is applied to a precoated silica (B1680970) gel G plate, which serves as the stationary phase. scholarsresearchlibrary.com The plate is then developed in a chamber containing a suitable mobile phase. A commonly used solvent system is a mixture of toluene, ethyl acetate, and formic acid in a ratio of 5:4:1. scholarsresearchlibrary.com Another reported mobile phase is toluene, acetone, and formic acid (11:6:1 v/v). nih.govscialert.net

After development, the spots on the TLC plate can be visualized under UV light at 254 nm and 365 nm. scialert.net The presence of this compound is confirmed by comparing the Rf value of a spot in the sample to that of a standard this compound solution run on the same plate. scholarsresearchlibrary.com For instance, an Rf value of 0.56 has been reported for this compound using a toluene:ethyl acetate:formic acid (5:4:1) solvent system. frontiersin.org

High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity compared to conventional TLC and can be used for the quantitative estimation of this compound. frontiersin.orgijpsdronline.com After development, the plate is scanned with a densitometer at a specific wavelength, such as 366 nm, and the peak area is used for quantification. frontiersin.org HPTLC methods have been validated for linearity, precision, and accuracy. ijpsdronline.com

Spectroscopic Tools (e.g., ¹H NMR, HRMS)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, while High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆ or a mixture of (CD₃)₂CO and DMSO-d₆, shows characteristic signals for the aromatic and methoxy (B1213986) protons. rsc.orgdoi.org For example, a singlet corresponding to the methoxy group protons is observed around 3.90 ppm. doi.org The aromatic protons appear as singlets and multiplets in the downfield region of the spectrum. rsc.orgdoi.org

HRMS analysis using techniques like Electrospray Ionization (ESI) is used to confirm the molecular formula of this compound. For the protonated molecule [M+H]⁺, the calculated mass-to-charge ratio is 315.0501, corresponding to the elemental formula C₁₆H₁₁O₇. doi.org Experimental values from HRMS analysis are typically in very close agreement with the calculated values, confirming the identity of the compound. rsc.orgdoi.org These spectroscopic data are often compared with literature values to definitively identify this compound. scienceopen.com

Table 3: Spectroscopic Data for this compound

Technique Key Findings/Data Reference
¹H NMR Signals for methoxy and aromatic protons consistent with the structure. rsc.orgdoi.org
¹³C NMR Resonances corresponding to the carbon skeleton of this compound. doi.org
HRMS (ESI) Measured m/z for [M+H]⁺ confirms the elemental composition C₁₆H₁₁O₇. doi.org

ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunoassay used to quantify the concentration of specific proteins or other molecules in a biological sample. In the context of this compound research, ELISA has been employed to investigate the compound's effects on cellular signaling pathways and inflammatory responses.

For example, studies have used ELISA to measure the levels of various cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), secreted by cells in response to inflammatory stimuli, and to assess the inhibitory effect of this compound on their production. e-century.usoaji.net In one study, this compound was shown to significantly inhibit the lipopolysaccharide (LPS)-induced production of TNF-α, IL-6, and IL-8 in Raw 264.7 cells. oaji.net

ELISA has also been used to quantify the levels of proteins involved in osteoclastogenesis, such as macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL), to understand the mechanism by which this compound inhibits bone resorption. spandidos-publications.com Furthermore, ELISA kits have been used to measure the quantity of specific enzymes, like Enhancer of zeste homolog 2 (EZH2), in nuclear extracts of cells treated with this compound to determine its impact on epigenetic modifying enzymes. iiarjournals.org

qPCR

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a powerful technique used to measure the expression levels of specific genes. In this compound research, qPCR is utilized to understand how the compound modulates the transcription of genes involved in various cellular processes.

Studies have employed qPCR to investigate the effects of this compound on the expression of genes related to inflammation, oxidative stress, and cell signaling. For instance, research has shown that this compound treatment can alter the mRNA expression of genes in the NF-κB signaling pathway, such as IκBα, in human renal mesangial cells. e-century.us

In other investigations, qPCR has been used to assess the impact of this compound on the expression of c-Myc and its target genes in cancer cells, revealing a time-dependent decrease in their mRNA levels. aacrjournals.org Furthermore, qPCR studies in Caenorhabditis elegans models of Parkinson's disease have shown that this compound supplementation can alter the expression of genes involved in stress response (e.g., sod-5, gst-4), α-synuclein suppression, and mitochondrial function. nih.gov In the context of chondrogenesis, qPCR has been used to measure the increased expression of chondrogenic marker genes like COL2A1, ACAN, and SOX9 in mesenchymal stem cells treated with this compound. ijstemcell.com

Western Blotting

Western blotting is a key technique used to investigate the effects of this compound on protein expression levels, providing insights into its molecular mechanisms of action. Studies have utilized this method to demonstrate how this compound modulates various signaling pathways.

For instance, research has shown that this compound can inhibit the expression of P-glycoprotein (P-gp) in K562/A02 leukemia cells, suggesting a mechanism for overcoming multi-drug resistance. whocc.org.cn In studies related to inflammation, Western blotting has revealed that this compound significantly inhibits the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov This is accompanied by the inhibition of NF-κB p65 activation, achieved by preventing the degradation and phosphorylation of its inhibitor, IκB-α. nih.govnih.gov

Further investigations into its anti-inflammatory properties in human renal mesangial cells showed that this compound treatment led to decreased expression of IκBα and IKKβ at both the mRNA and protein levels. nih.gov In the context of insulin (B600854) resistance, this compound has been shown to upregulate the expression of insulin receptor substrate 1 (IRS1) and glucose transporter 4 (GLUT4) in 3T3-L1 cells. muhn.edu.cn Additionally, its role in apoptosis has been explored, with studies indicating that this compound pretreatment can up-regulate the expression of the anti-apoptotic protein Bcl-2 and down-regulate the pro-apoptotic protein Bax and the cleavage product of PARP (89KD) in cardiomyocytes subjected to anoxia/reoxygenation injury. bmj.com

Computational and In Silico Studies

Molecular Docking Simulations

Molecular docking simulations are frequently employed to predict and analyze the binding interactions between this compound and various protein targets. These computational studies provide valuable insights into the potential mechanisms underlying its pharmacological effects.

In the context of osteoarthritis, molecular docking has indicated that this compound can directly bind to the NF-κB complex, which likely inhibits the nuclear translocation of p65. nih.gov Research into its potential for treating Alzheimer's disease has used molecular docking to show that this compound can effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. nih.govacs.org Similarly, in studies on diabetes, this compound has been docked with proteins like dipeptidyl peptidase-4 (DPP4), glucose transporter 1 (GLUT1), and peroxisome proliferator-activated receptors-γ (PPARγ), with favorable docking scores suggesting potential anti-diabetic activity. rsc.orgresearchgate.net

Molecular docking has also been used to investigate this compound's anticancer properties, revealing its ability to bind to the active sites of proteasomal subunits, with a notable preference for the β5 subunit. mdpi.com Furthermore, in the search for antiviral agents, docking studies have explored the binding of this compound to the spike protein of SARS-CoV-2 variants, suggesting it as a potential inhibitor. nih.gov

Table 1: Selected Molecular Docking Studies of this compound with Protein Targets

Target Protein/EnzymeDisease/Condition ContextKey Findings
NF-κB complex OsteoarthritisDirect binding, inhibiting p65 translocation. nih.gov
AChE and BChE Alzheimer's DiseaseEffective inhibition of both enzymes. nih.govacs.org
DPP4, GLUT1, PPARγ DiabetesFavorable docking scores suggesting inhibitory action. rsc.orgresearchgate.net
Proteasome (β1, β2, β5 subunits) CancerProductive binding, with a preference for the β5 subunit. mdpi.com
SARS-CoV-2 Spike Protein COVID-19Potential inhibitor of viral entry. nih.gov
Phosphodiesterase-4D (PDE4D) PsoriasisForms stable interactions through hydrogen bonding and hydrophobic contacts. news-medical.netscienceopen.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are utilized to study the dynamic behavior and stability of this compound when bound to its protein targets. These simulations provide a more detailed understanding of the interactions predicted by molecular docking.

For example, MD simulations have been used to confirm the stable binding of this compound to human serum albumin (HSA), showing that a stable complex is formed, which can induce conformational changes in the protein. nih.gov In the context of psoriasis, MD simulations revealed that this compound forms stable interactions with phosphodiesterase-4D (PDE4D) through hydrogen bonding and hydrophobic contacts. news-medical.netscienceopen.com These simulations, often run for durations such as 100 nanoseconds, help to validate the binding patterns and stability of the this compound-protein complex. scienceopen.comscienceopen.com Furthermore, coarse-grained MD simulations have been employed to validate the stable binding of this compound within the binding pockets of the SARS-CoV-2 spike protein, reinforcing its potential as a viral entry inhibitor. nih.gov

Density Functional Theory (DFT) for Antiradical Activity and Metal Chelation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In this compound research, DFT has been applied to evaluate its antiradical and metal-chelating properties, which are crucial for understanding its antioxidant potential.

Studies have used DFT to rationalize the mechanism of this compound's action against Alzheimer's disease by assessing its ability to scavenge free radicals and chelate metal ions. nih.govresearchgate.net The calculations have shown that this compound is predicted to be a more effective scavenger of the hydroperoxyl (HOO•) radical in a polar solvent compared to the reference antioxidant, Trolox. nih.govacs.org The antiradical action is significantly enhanced in polar solutions, suggesting the importance of ionic species in this activity. nih.govacs.org Furthermore, DFT has been used to systematically evaluate the free radical scavenging potency and mechanisms of several natural coumestans, including this compound, highlighting the role of its molecular structure in its antioxidant capacity. exlibrisgroup.com The chelation capacity of this compound with metal ions like Cu(II) has also been investigated, providing insights into its potential to mitigate metal-induced oxidative stress. nih.govresearchgate.net

Network Pharmacology Analysis

Network pharmacology is an approach that combines systems biology and computational techniques to investigate the complex interactions between drugs, targets, and diseases. This methodology has been used to explore the multitarget and multipathway mechanisms of this compound.

In the study of osteoarthritis, network pharmacology analysis identified 14 key targets that connect this compound to the disease, suggesting that its therapeutic effects are mediated through multiple proteins and pathways. nih.gov This approach has also been used to identify phytochemicals in traditional Chinese medicines, including this compound, that may regulate ACE2, a key protein involved in COVID-19, by targeting transcription factors like PPARG. researchgate.net Network pharmacology provides a holistic view of how this compound exerts its effects, moving beyond a single-target approach to a more comprehensive understanding of its biological activity. xiahepublishing.com

GO and KEGG Pathway Analysis

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses are bioinformatic methods used to functionally annotate genes and identify the biological pathways that are significantly affected by a compound. These analyses are often used in conjunction with transcriptomic data or network pharmacology to elucidate the mechanisms of action of this compound.

In osteoarthritis research, GO and KEGG pathway analysis of the targets identified through network pharmacology suggested that this compound primarily impacts the condition by targeting inflammatory responses, with a particular enrichment of the NF-κB signaling pathway. nih.gov Similarly, in studies on radiation-induced thrombocytopenia, transcriptomic analysis followed by GO and KEGG analysis revealed that this compound's effects are predominantly associated with mitochondrial metabolism-related processes, such as oxidative phosphorylation and ATP metabolic processes. frontiersin.orgnih.gov These analyses help to pinpoint the specific biological processes and signaling pathways that are modulated by this compound, providing a deeper understanding of its therapeutic potential. researchgate.netresearchgate.net

Gene Set Enrichment Analysis (GSEA)

Gene Set Enrichment Analysis (GSEA) is a computational method that determines whether a pre-defined set of genes shows statistically significant, concordant differences between two biological states. In the context of this compound research, GSEA has been employed to elucidate the molecular pathways and biological processes modulated by the compound.

For instance, in osteoarthritis research, network pharmacology analysis combined with Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis suggested that this compound's primary impact is on inflammatory responses, with a particular focus on the NF-κB signaling pathway nih.gov. Similarly, in studies related to vitiligo, network pharmacology analysis indicated that a formula containing this compound regulates necroptosis, apoptosis, and the FoxO signaling pathways researchgate.net.

In Vitro and Ex Vivo Assays

Cell Culture Models

In vitro and ex vivo cell culture models are fundamental tools in this compound research, allowing for the controlled investigation of its effects on various cell types.

Human Chondrocytes: this compound has been shown to protect human chondrocytes from the inflammatory and catabolic effects induced by interleukin-1β (IL-1β) nih.gov. In these models, this compound pretreatment inhibited the upregulation of inflammatory mediators such as COX-2, iNOS, TNF-α, and IL-6 nih.gov. Furthermore, it promoted the expression of extracellular matrix components like Collagen II and SOX9, while decreasing the expression of matrix-degrading enzymes such as ADAMTS5, MMP1, MMP3, and MMP13 nih.gov. These effects are attributed to its ability to suppress the NF-κB signaling pathway by preventing the nuclear translocation of p65 and the degradation of IκBα nih.gov.

HaCaT Cells: The human keratinocyte cell line, HaCaT, is a widely used model for studying skin inflammation, particularly psoriasis. In M5-induced HaCaT cells, which mimic the psoriatic inflammatory environment, this compound significantly suppressed the expression of pro-inflammatory cytokines (IL-1α, IL-1β, IL-8) and chemokines (CXCL-1, CCL-2) scienceopen.comscienceopen.com. Studies have also assessed the anti-proliferative effects of this compound on HaCaT cells scienceasia.org.

RAW264.7 Cells: The murine macrophage-like cell line, RAW264.7, is frequently used to investigate inflammatory and osteoclastic processes. In lipopolysaccharide (LPS)-induced RAW264.7 cells, this compound demonstrated significant anti-inflammatory effects by dose-dependently suppressing the release of inflammatory factors like TNF-α and IL-6 acs.orgnih.gov. It also downregulated the mRNA and protein expression of inflammatory mediators such as COX-2, iNOS, and MCP-1 by inactivating the NF-κB pathway acs.orgnih.gov. Furthermore, this compound has been shown to inhibit osteoclastogenesis in RANKL-stimulated RAW264.7 cells nih.gov.

Bone Marrow Mesenchymal Stem Cells (BMSCs): this compound has been found to influence the differentiation of BMSCs. It promotes osteoblastogenesis while inhibiting adipogenesis nih.gov. Studies have demonstrated that this compound enhances the chondrogenic differentiation of both human induced pluripotent stem cell-derived MSCs and rat bone-marrow MSCs nih.govkoreamed.org. This is achieved, in part, by upregulating the FOXO1 signaling pathway through the suppression of EZH2 nih.gov.

Renal Mesangial Cells: In the context of kidney disease, this compound has been shown to inhibit the abnormal proliferation of human renal mesangial cells (HRMCs) induced by LPS researchgate.netnih.gov. This inhibitory effect is mediated through the regulation of the NF-κB signaling pathway researchgate.netnih.govcabidigitallibrary.org.

Prostate Cancer Cell Lines: this compound has demonstrated cytotoxic effects on both androgen-sensitive (LNCaP) and androgen-independent (PC3, DU145) human prostate cancer cells, with minimal impact on normal prostate epithelial cells nih.gov. It induces apoptosis in these cancer cells and has been found to downregulate the expression and transcriptional activity of the oncoprotein c-Myc nih.govresearchgate.netaacrjournals.org.

Ovarian Cancer Cell Lines: The growth-inhibitory potential of this compound has been investigated in human ovarian cancer cell lines, including the sensitive A2780 line and its cisplatin-resistant counterpart, A2780cisR dovepress.comtandfonline.com. Studies have explored its cytotoxic effects and its potential to sensitize resistant cells to conventional chemotherapy dovepress.comtandfonline.com. It has also been evaluated in other ovarian cancer cell lines such as SKOV3 and OVCA429 eurekaselect.comnih.gov.

Table 1: Summary of this compound Effects in Various Cell Culture Models

Cell Line Model For Key Findings References
Human Chondrocytes Osteoarthritis Inhibits IL-1β-induced inflammation and matrix degradation; suppresses NF-κB signaling. nih.gov
HaCaT Psoriasis/Skin Inflammation Suppresses pro-inflammatory cytokine and chemokine expression. scienceopen.comscienceopen.com
RAW264.7 Inflammation/Osteoclastogenesis Inhibits LPS-induced inflammatory responses via NF-κB; inhibits osteoclast differentiation. acs.orgnih.govnih.gov
Bone Marrow Mesenchymal Stem Cells Regenerative Medicine Promotes chondrogenic and osteoblastic differentiation; inhibits adipogenesis. nih.gov
Renal Mesangial Cells Kidney Disease Inhibits LPS-induced abnormal proliferation via NF-κB pathway. researchgate.netnih.gov
LNCaP, PC3, DU145 Prostate Cancer Induces apoptosis; downregulates c-Myc. nih.govresearchgate.net
A2780, A2780cisR, SKOV3 Ovarian Cancer Exhibits cytotoxic effects; potential to overcome cisplatin (B142131) resistance. dovepress.comtandfonline.comeurekaselect.com

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for identifying the specific molecular targets of this compound.

PDE4D: this compound has been identified as a potent inhibitor of phosphodiesterase-4 (PDE4), particularly the PDE4D subtype, with an IC50 value of 2.8 μM scienceopen.comscienceopen.comscienceopen.com. PDE4 is a key enzyme in regulating inflammatory signaling pathways, and its inhibition is a therapeutic strategy for inflammatory diseases like psoriasis scienceopen.comscienceopen.com. The inhibitory activity of this compound on PDE4D has been confirmed through radioisotope assays and is supported by molecular dynamics simulations showing stable interactions with the enzyme's active site scienceopen.comscienceopen.com.

Antioxidant Assays

The antioxidant properties of this compound have been evaluated using various in vitro assays that measure its ability to scavenge free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: The DPPH assay is a common method to evaluate the free radical scavenging capacity of a compound. This compound has demonstrated the ability to scavenge DPPH radicals, indicating its antioxidant potential researchgate.net. This activity is often attributed to its chemical structure, which can donate a hydrogen atom or an electron to neutralize the radical d-nb.infomdpi.com.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging: Similar to the DPPH assay, the ABTS assay measures the ability of a compound to scavenge the ABTS radical cation. This compound has shown potent ABTS radical scavenging ability researchgate.net. The ABTS radical can be scavenged by compounds that are soluble in both aqueous and organic media, making this a versatile assay mdpi.com.

HO• (Hydroxyl Radical) Scavenging: this compound has also been shown to effectively scavenge hydroxyl radicals (HO•) researchgate.net. The hydroxyl radical is one of the most reactive oxygen species, and its scavenging is an important antioxidant mechanism.

Co-immunoprecipitation

Co-immunoprecipitation (Co-IP) is a technique used to study protein-protein interactions. This method has been instrumental in identifying the ability of this compound to disrupt specific protein complexes.

In cancer research, competitive co-immunoprecipitation assays were used to demonstrate that this compound can disrupt the interaction between embryonic ectoderm development (EED) and enhancer of zeste homolog 2 (EZH2), which are core components of the Polycomb Repressive Complex 2 (PRC2) oncotarget.comnih.govresearchgate.net. By binding to EED, this compound prevents its association with EZH2, leading to the degradation of PRC2 components and inhibiting its cancer-promoting functions oncotarget.comnih.gov. This technique involves incubating cell lysates containing the protein complex of interest with an antibody against one of the proteins, followed by the addition of this compound to observe its effect on the interaction oncotarget.comnih.govbenchsci.com. The precipitated proteins are then analyzed to determine if the interaction was disrupted oncotarget.comnih.gov.

Structure Activity Relationship Sar Studies of Wedelolactone and Its Derivatives

Identification of Key Structural Moieties for Bioactivity

The presence of a catechol group in the D-ring of wedelolactone has been identified as a crucial structural moiety for its biological activity. This catechol moiety, specifically the 3',4'-catechol, plays a significant role in various activities, including its antioxidant properties and its effect on molecular targets such as Na+,K+-ATPase and the central benzodiazepine (B76468) (BZP) receptor. researchgate.netnih.govresearchgate.net For instance, the 3',4'-catechol moiety of this compound acts as an Fe²⁺-chelating site, contributing to its antioxidant mechanism through direct radical-scavenging via a single electron transfer (SET) → radical adduct formation (RAF) pathway. researchgate.net In the context of inhibiting HCV NS5B activity, coumestans like this compound, which possess a catechol group in their D-ring, were found to be potent inhibitors. nih.gov

Impact of Methylation and Hydroxyl Group Alterations on Activity

Modifications to the hydroxyl and methoxy (B1213986) groups of this compound significantly impact its activity. For example, over-methylation of this compound can lead to a decrease in its inhibitory activity against phosphodiesterase-4D (PDE4D). scienceopen.com Similarly, alterations in the positions or number of hydroxyl groups can result in decreased activity compared to this compound and demethylthis compound (B190455). scienceopen.com The presence of a hydroxyl group at position 2 can favor the effect on Na+,K+-ATPase but may decrease affinity for the BZP receptor, suggesting that specific hydroxyl group positioning can lead to selective molecular targeting. researchgate.net Conversely, changes in the positions of hydroxyl and methoxy groups in the A-ring of coumestans, including this compound, did not substantially affect their anti-HCV NS5B activity in some studies. nih.gov

Comparison with Analogues (e.g., Demethylthis compound, Coumestrol)

Comparisons with analogues like demethylthis compound and coumestrol (B1669458) provide valuable insights into the SAR of this compound. Demethylthis compound (DMWDL) is a naturally occurring coumestan (B1194414) that, along with this compound, is responsible for potent antihepatotoxic activities. medicalresearchjournal.orgthepharmajournal.com Studies on PDE4D inhibition have shown that both demethylthis compound and this compound exhibit potent activity, while over-methylation or alterations in hydroxyl group positions in analogues like coumestrol resulted in decreased activity. scienceopen.com

The following table illustrates the comparative PDE4D inhibitory activity of this compound and some of its analogues:

CompoundPDE4D Inhibition (at 10 μg/mL)PDE4D Inhibition (at 1 μg/mL)IC50 (μM)
Demethylthis compound100.0%86.7%3.5 ± 0.4
This compound100.0%91.1%2.8 ± 0.1
Methylated derivative of WDL71.6%10.8%n.s.
Isodemethylthis compound71.3%30.2%n.s.
Coumestrol90.9%54.7%n.s.

Note: "n.s." indicates activity was not tested at a specific concentration or not significant enough to determine an IC50. scienceopen.com

Coumestrol, another coumestan, has garnered interest due to its estrogenic activity and presence in various foods. wikipedia.org It competitively binds to estrogen receptors ERα and ERβ. lipidmaps.org While coumestrol shares the coumestan scaffold, its specific substitution pattern leads to different biological profiles compared to this compound. wikipedia.orglipidmaps.org

Insights into Binding Mechanisms with Molecular Targets

Molecular docking and simulation studies have provided insights into how this compound interacts with its molecular targets. For instance, this compound forms stable interactions with PDE4D through hydrogen bonding and hydrophobic contacts. scienceopen.com Key residues involved in binding PDE4D include Met273, Il336, Phe340, Gln369, and Phe372. scienceopen.com Van der Waals/hydrophobic interactions are predominant in facilitating the binding of this compound to PDE4D. scienceopen.com

Future Research Directions and Challenges

Further Elucidation of Molecular Mechanisms and Off-Target Effects

While preliminary studies have shed light on some of Wedelolactone's molecular mechanisms, more comprehensive research is required to fully elucidate its interactions with cellular signaling pathways and identify potential off-target effects. This compound has been observed to exert its protective effects by modulating key pathways such as the AMPK/SIRT1/PGC1α axis, which regulates cellular metabolism and stress responses. itjfs.com For instance, in an in vitro model of intervertebral disc degeneration (IVDD), this compound restored AMPK activation and increased SIRT1 and PGC1α levels, counteracting oxidative stress, mitochondrial dysfunction, and extracellular matrix degradation. itjfs.com

This compound is also known to inhibit 5-lipoxygenase (5-Lox) activity, a mechanism that contributes to its anti-inflammatory and anti-cancer properties. nih.gov Furthermore, it has been shown to induce caspase-dependent apoptosis in prostate cancer cells through the downregulation of protein kinase Cε (PKCε), without inhibiting Akt. nih.gov It can also interrupt c-Myc oncogenic signaling, decreasing its protein level, nuclear accumulation, DNA-binding, and transcriptional activities in prostate cancer cells. aacrjournals.orgnih.gov Understanding these intricate molecular interactions will aid in identifying precise therapeutic targets and optimizing its application in specific clinical contexts. cjnmcpu.com

Investigation of Long-Term Efficacy and Safety

Long-term efficacy and safety studies in clinical settings are essential to assess this compound's potential for incorporation into nutraceuticals or functional foods. itjfs.com Preclinical subacute toxicity assessments have indicated a favorable safety profile for this compound, with no significant systemic toxicity observed even at higher effective doses, as evidenced by stable body weight, normal organ morphology, and unaltered biochemical markers of hepatic and renal function. scienceopen.com For instance, a study investigating its potential for treating particle-induced osteolysis in a murine model observed no adverse effects after treating mice for up to 8 weeks. nih.gov However, these findings need to be extended through prolonged studies to fully understand its long-term effects and potential cumulative impacts.

Exploration of Combination Therapies and Synergistic Effects

Exploring the combined administration of this compound with other therapeutic agents is a preferential approach to enhance its biomedical value. researchgate.net Research has demonstrated that this compound can exhibit synergistic effects when combined with conventional chemotherapeutic agents. For example, in ovarian cancer cell lines, this compound in combination with cisplatin (B142131) was found to be a potent anti-cancer drug, enhancing cytotoxicity and reducing NF-κB expression. informaticsjournals.co.intandfonline.comdovepress.com This synergistic effect was observed across various sequences of drug administration. tandfonline.comnih.gov Another study showed that this compound cooperates with enzalutamide, an androgen receptor inhibitor used in prostate cancer treatment, to inhibit prostate cancer cell growth and induce apoptosis synergistically. aacrjournals.orgnih.gov Furthermore, this compound has been identified as a potent enhancer of IFN-γ/STAT1 signaling, suggesting its potential in combination with interferon-gamma for tumor growth inhibition. researchgate.net

Research into Novel Therapeutic Applications

This compound's diverse biological activities suggest its potential in various novel therapeutic applications beyond its currently recognized uses. It has been reported to possess antibacterial, analgesic, antioxidant, cytotoxic, antidiabetic, anti-inflammatory, neuroprotective, cardioprotective, and hepatoprotective activities. cabidigitallibrary.org Emerging research indicates its potential in managing chronic diseases such as cardiovascular disease, cancer, diabetes mellitus, liver disease, and Alzheimer's disease. cabidigitallibrary.orgtechscience.com For example, this compound has shown promise in promoting megakaryocyte differentiation and platelet recovery in models of radiation-induced thrombocytopenia. frontiersin.org It has also been explored for its potential in treating particle-induced osteolysis, showing an ability to suppress osteoclast numbers and maintain bone mineral density. nih.govnih.gov Its activity as a phosphodiesterase-4 (PDE4) inhibitor highlights its potential as a novel topical therapeutic candidate for psoriasis. scienceopen.comnews-medical.net

Addressing Bioavailability and Metabolic Stability for Enhanced Pharmacokinetics

A significant challenge for this compound's clinical administration is its poor water solubility and low bioavailability. cjnmcpu.comresearchgate.netnih.govresearchgate.netseejph.com Studies have shown that this compound undergoes extensive methylation, demethylation, glucuronidation, and hydrolysis in vivo after oral administration, contributing to its relatively low oral bioavailability. cjnmcpu.comresearchgate.netresearchgate.net For instance, after oral administration in mice, this compound reached a maximum plasma concentration (Cmax) of 4.4 ng·mL⁻¹ with a time-to-peak concentration (Tmax) of 1 hour. cjnmcpu.com In rats, a Cmax of 15.22 mg·L⁻¹ was reported at a Tmax of 0.5 hours with a higher dose. cjnmcpu.com

Despite these challenges, this compound has demonstrated favorable metabolic stability in human liver microsomes, with a half-life (t1/2) of 111.58 minutes and 71.19% of the compound remaining after 60 minutes, suggesting good intrinsic stability in humans. scienceopen.com Strategies to improve its pharmacokinetic profile are critical, including structural modification (e.g., methylation, acetylation) and the development of advanced delivery systems. cjnmcpu.comazolifesciences.com

Table: Pharmacokinetic Parameters of this compound in Different Animal Models

Animal ModelDose (Oral)Cmax (ng/mL or mg/L)Tmax (h)AUC (ng·h/mL or mg·h/L)Reference
Mice50 mg/kg4.4 ng/mL127.5 ng·h/mL cjnmcpu.com
Rats5.00 mg/kg15.22 mg/L0.583.05 mg·h/L cjnmcpu.com
Rats0.1 mg/kg74.9 ng/mL0.633260.8 ng·h/mL cjnmcpu.com

Development of Advanced Delivery Systems (e.g., Nanoparticles, Liposomes)

To overcome the limitations of poor solubility and bioavailability, the development of advanced drug delivery systems for this compound is a key research direction. cjnmcpu.comresearchgate.netseejph.com Approaches include this compound-loaded micelles, phyto-vesicles, and liposomal formulations. cjnmcpu.comresearchgate.netnih.gov For example, this compound-loaded micelles (WED-M) developed with Solutol® HS15 and lecithin (B1663433) have shown significant improvement in permeability and a 2.78-fold increase in this compound's bioavailability. nih.gov These micelles exhibited continuous stability and a sustained release profile. nih.gov

Phyto-vesicles, formed by complexing phytoconstituents with phospholipids, have also demonstrated enhanced hepatoprotective activity compared to this compound alone, likely due to improved bioavailability. researchgate.net Photoresponsive nano drug delivery systems, such as indocyanine green (ICG)-liposomal this compound, have been developed to improve water solubility and bioavailability, with near-infrared (NIR) light irradiation promoting rapid drug release. researchgate.net Gold nanoshell-coated this compound liposomes have also been explored as effective nanocarriers for antitumor drug delivery and phototherapy. researchgate.netresearchgate.net These advanced systems aim to improve the delivery and therapeutic efficacy of this compound by addressing its inherent physicochemical challenges. seejph.com

Translational Research and Clinical Potential

Translational research is crucial for bridging the gap between preclinical findings and clinical applications of this compound. While numerous in vitro and in vivo studies have highlighted its diverse pharmacological properties, including anticancer, anti-inflammatory, antidiabetic, and organ-protective activities, further validation using animal models and clinical samples is necessary. itjfs.comcjnmcpu.comresearchgate.netfrontiersin.org The promising effects of this compound in various disease models underscore its potential as a natural therapeutic agent. itjfs.comcjnmcpu.com Its ability to modulate key biological pathways, such as NF-κB, AMPK, and Akt signaling, positions it as a promising natural product for the treatment of inflammatory and metabolic disorders. cjnmcpu.com Future clinical studies are warranted to validate these preclinical results and establish the translational potential of this compound for widespread healthcare applications. itjfs.comscienceopen.comseejph.com

Standardization of Extraction and Quantification for Quality Control

The accurate and consistent quantification of this compound is crucial for ensuring the quality and efficacy of herbal products and for advancing research into its therapeutic potential. This compound serves as a key bioactive marker for the quality control of crude drugs and formulations derived from Eclipta alba.

Extraction Methods and Yields

The yield of this compound from plant materials can vary considerably depending on the extraction method, solvent, plant part used, temperature, extraction duration, and solid-to-liquid ratio. This variability underscores the need for standardized extraction protocols to ensure consistent quality of this compound-containing extracts.

Various extraction techniques have been explored for this compound, each offering different efficiencies:

Soxhlet Extraction: Often reported to yield higher amounts of this compound. For instance, methanolic Soxhlet extraction from Eclipta alba leaves has yielded 5.05 mg/g at a solid-to-liquid ratio of 1:150 at 90 °C for 6 hours. Another study reported 0.48% w/w for Soxhlet extraction with methanol (B129727).

Solid-Liquid Extraction: Methanolic solid-liquid extraction studies from E. alba leaves have shown yields of 5.1 mg/g (at a solid-to-liquid ratio of 1:40, 50 °C, agitated at 600 rpm for 15 hours) and 0.41 mg/g (at a solid-to-liquid ratio of 1:80, 70 °C, agitated at 400 rpm for 90 minutes).

Supercritical Fluid Extraction (SFE): A study comparing SFE with conventional Soxhlet extraction reported that supercritical carbon dioxide extraction yielded 15.37 ± 0.63 mg/100g of this compound in a shorter time (60 minutes) compared to Soxhlet extraction (13.71 ± 0.82 mg/100g in 24 hours).

Other Methods: Maceration, percolation, microwave-assisted extraction, ultra sonication, and orbital shaker bath methods have also been employed, with varying yields. Ultra-high-pressure-assisted extraction has shown comparable yields to heat reflux extraction.

The observed variability in yields highlights the complexity of optimizing extraction processes for this compound. Further research is needed to elucidate the specific factors influencing the extraction process to better understand the bioactive compound profile of E. alba plants.

Extraction MethodSolventPlant PartConditionsYield (this compound)Reference
Soxhlet ExtractionMethanolLeaves1:150 ratio, 90°C, 6h5.05 mg/g
Soxhlet ExtractionMethanolWhole PlantNot specified0.48% w/w
Solid-Liquid ExtractionMethanolLeaves1:40 ratio, 50°C, 15h5.1 mg/g
Solid-Liquid ExtractionMethanolLeaves1:80 ratio, 70°C, 90min0.41 mg/g
Supercritical CO2 ExtractionCO2Not specified60 min15.37 ± 0.63 mg/100g
Conventional Soxhlet ExtractionNot specifiedNot specified24 h13.71 ± 0.82 mg/100g
Water:Ethanol (B145695) ExtractionWater:EthanolWhole PlantNot specified0.271% w/w
Methanolic Soxhlet ExtractionMethanolWhole PlantNot specified0.233% w/w

Quantification Techniques and Validation Parameters

High-Performance Liquid Chromatography (HPLC) is a widely utilized and validated analytical method for the quantitative determination of this compound in Eclipta alba and its various formulations. This technique is essential for quality assurance and marker-based standardization of polyherbal formulations containing E. alba.

Key parameters for RP-HPLC methods for this compound quantification include:

Chromatographic Conditions:

Column: C18 column

Mobile Phase: Isocratic elution with a mixture of methanol:water:acetic acid (95:5:0.04). Another method uses methanol: 0.2% formic acid in water (57:43 v/v).

Detection Wavelength: 351 nm or 352 nm

Retention Time (Rt): Approximately 2.9 minutes or 5.9 minutes, depending on the specific method.

Validation Parameters (as per ICH guidelines):

Linearity: The linearity range of response typically spans from 5 µg/mL to 100 µg/mL, with good linear regression (r² > 0.998).

Limit of Detection (LOD): Reported values range from 0.5 µg/mL to 2 µg/mL.

Limit of Quantification (LOQ): Reported values range from 1 µg/mL to 5 µg/mL.

Precision: Inter- and intra-day precision for quality control samples of this compound are typically within acceptable limits (e.g., RSD values for intra-day assay are 0.15-1.30%, and for inter-day assay are 1.51-2.83%).

Accuracy/Recovery: Mean recovery for quality control samples is generally found to be greater than 95% (e.g., 98.8%).

Stability: this compound has been found to be stable for 6 hours at ambient temperature and for 15 days when stored below 8°C.

High-Performance Thin-Layer Chromatography (HPTLC) is another analytical methodology used for the analysis and quality control of this compound in E. alba, including fingerprint and densitometry analysis. HPTLC fingerprint analysis can be a powerful tool for the quality control of raw plant material.

Validation ParameterRP-HPLC Method 1RP-HPLC Method 2UPLC Method
LOD 0.5 µg/mL2 µg/mL1.9375 µg/mL
LOQ 1 µg/mL5 µg/mL1.9375 µg/mL
Linearity Range 5-100 µg/mL5-100 µg/mL1.9375-124 µg/mL
Correlation Coefficient (r²) Not explicitly stated, but "good linearity">0.9980.999
Intra-day Precision (RSD%) Within 85-115% acceptance limit0.15-1.30%Not explicitly stated, but method met standards
Inter-day Precision (RSD%) Within 85-115% acceptance limit1.51-2.83%Not explicitly stated, but method met standards
Mean Recovery >95% (98.8%)>95%Not explicitly stated, but method met standards
Stability (Ambient Temp) 6 hoursNot explicitly stated4 hours
Stability (Refrigerated) 15 days below 8°CNot explicitly stated15 days at -20°C

Despite the established pharmacological values of this compound, several challenges and future research directions remain critical for fully harnessing its therapeutic potential:

Improved Extraction Yields: A significant challenge lies in the insufficient technical methods for chemical extraction to achieve a consistently higher yield of this compound from its natural sources. Future research should focus on optimizing existing extraction techniques and exploring novel, more efficient methods to maximize the yield of this compound and related compounds.

Biosynthesis and Structure-Activity Relationship: Reports highlighting the biosynthesis pathways and comprehensive structure-activity relationships of this compound are still inadequate. A deeper understanding in these areas could facilitate the rational design of more potent and selective analogs.

Targeting Elusive Molecular Pathways: this compound has shown promise in interrupting c-Myc oncogenic signaling, a challenging target due to its non-enzymatic nature and involvement in various cellular activities. Future research needs to develop suitable strategies to block its protein-protein or protein-DNA interactions.

Novel Therapeutic Strategies: There is an urgent need for novel agents and strategies, particularly for conditions like androgen-resistant prostate cancer, where current therapies are often ineffective. This compound, given its observed effects on c-Myc, presents a promising candidate for further investigation in this area.

Combination Therapies: The combination of this compound with other potential agents is a preferential approach to enhance its biomedical values and potentially achieve synergistic effects.

Computational Methodologies: While in silico studies provide valuable insights, challenges remain in applying these computational methods to more complex molecules and biological systems to fully predict and understand this compound's interactions.

Nanoparticle-Based Applications: Detailed study of nanoparticles in conjunction with this compound may reveal new therapeutic strategies, especially in areas like bone regeneration and treatment of bone diseases.

Q & A

Q. What validated methodologies are recommended for isolating wedelolactone from Eclipta alba?

this compound extraction typically employs ultrasound-assisted methods using methanol as a solvent. Key parameters include solvent-to-solid ratios (optimized at 60:1), extraction time (up to 60 minutes), and validation via Peleg’s kinetic model to predict equilibrium yields . High-performance liquid chromatography (HPLC) with UV-VIS detection at 206 and 343 nm ensures purity (≥98%) .

Q. How are key phytochemical properties of this compound identified and validated?

Structural identification combines TLC (Rf = 0.39 in toluene:acetone:formic acid) and HPLC against reference standards. Physical characterization includes molecular weight (314.00 g/mol, C₁₆H₁₀O₇), solubility in methanol, and UV-VIS spectral peaks. Purity is confirmed via chromatographic separation and comparison with authenticated samples .

Q. What experimental designs optimize this compound extraction yields?

Response Surface Methodology (RSM) and Box-Behnken designs are used to optimize variables like solvent volume, extraction time, and ultrasonic power. For example, Zhao et al. (2019) achieved 92% yield using ultra-high-pressure-assisted extraction coupled with counter-current chromatography .

Q. How is this compound’s in vitro bioactivity assessed in preliminary studies?

Standard assays include:

  • Antibacterial activity : Disc diffusion against Staphylococcus aureus and Escherichia coli at concentrations ≥50 µg/mL .
  • Anti-inflammatory effects : Inhibition of TNF-α and IL-6 in LPS-stimulated macrophages via NF-κB pathway suppression .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s anti-inflammatory and insulin-sensitizing effects?

this compound suppresses ROS generation by inhibiting NADPH oxidase and enhances glucose uptake in adipocytes via AMPK/GLUT4 pathways. In diabetic models, it reduces glycation end-products (AGEs) by 40% compared to controls, as shown in IUBMB Life (2018) .

Q. How do pharmacokinetic challenges influence this compound’s therapeutic application?

Poor oral bioavailability (<20%) due to low solubility and first-pass metabolism necessitates nanoformulation strategies. Studies using gold nanoparticle carriers (e.g., Antioxidants, 2020) improved bioavailability by 3.5-fold in rodent models .

Q. What contradictions exist in this compound’s pharmacological data, and how are they resolved?

Discrepancies in cytotoxicity thresholds (e.g., IC₅₀ ranging from 10–50 µM across studies) arise from variations in cell lines (RIN-5F vs. HepG2) and extraction purity. Meta-analyses using standardized reference materials (e.g., EA-001 ) are critical for cross-study validation .

Q. How can synergistic effects of this compound with other phytocompounds be systematically evaluated?

Fractional inhibitory concentration (FIC) indices and isobologram analyses quantify synergism. For example, combining this compound with demethylthis compound from Eclipta alba enhances antibacterial efficacy by 60% .

Q. What advanced statistical models address variability in this compound extraction kinetics?

Peleg’s model (Ct = C₀ + t/(K₁ + K₂·t)) fits ultrasound-assisted extraction data, with K₁ and K₂ values derived from solvent-to-solid ratios. Residual analysis (RMSE <5%) confirms model robustness .

Q. How does this compound modulate epigenetic pathways in chronic inflammatory diseases?

Emerging data suggest it inhibits histone deacetylase (HDAC) activity, reducing acetylation of NF-κB subunits. RNA-seq profiling in macrophage models reveals downregulation of pro-inflammatory miRNAs (e.g., miR-155) .

Methodological Best Practices

  • Experimental Reproducibility : Report solvent purity, equipment specifications (e.g., Thermo Finnigan HPLC), and storage conditions (room temperature, dry) to ensure consistency .
  • Data Contradiction Analysis : Use ANOVA and Tukey’s HSD test to compare inter-study variability, particularly in bioactivity assays .
  • Ethical Compliance : Adhere to institutional guidelines for phytochemical sourcing and cytotoxicity testing, especially when using human cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.